3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-8-9-5-4-6-10(7-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNHKLMHRZYTBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373144 | |
| Record name | 3-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117445-22-4 | |
| Record name | 3-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid, a key building block in medicinal chemistry and drug discovery. This document details its physical and chemical characteristics, spectroscopic data, and relevant experimental protocols.
Core Chemical Properties
This compound, often utilized as a linker or scaffold in the synthesis of complex molecules, possesses a unique combination of a carboxylic acid and a Boc-protected amine. This bifunctionality allows for sequential and controlled chemical modifications, making it a valuable tool in the design of novel therapeutics.[1]
Physical and Chemical Data Summary
The following table summarizes the key physical and chemical properties of this compound and its relevant isomers for comparative analysis.
| Property | This compound | 3-(((tert-butoxycarbonyl)amino))benzoic acid | 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid | 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid |
| Molecular Formula | C₁₃H₁₇NO₄ | C₁₂H₁₅NO₄[2] | C₁₃H₁₇NO₄ | C₁₄H₁₉NO₄ |
| Molecular Weight | 267.28 g/mol | 237.25 g/mol [2] | 267.28 g/mol | 281.33 g/mol |
| Melting Point | 94–96 °C[3] | 182-186 °C[4] | 164-168 °C[5] | Solid (specific mp not available) |
| Boiling Point | Not available | Not available | 427.8±38.0 °C (Predicted)[5] | Not available |
| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents. Sparingly soluble in water.[3][6][7] | Soluble in methanol.[5] | Soluble in methanol.[5] | Not available |
| pKa | Estimated ~4-5 (for the carboxylic acid) | Not available | 4.25±0.10 (Predicted)[5] | Not available |
| Appearance | White solid[3] | White to light yellow powder/crystal[4] | White crystalline solid[5] | Solid |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons, the methylene group, and the tert-butyl group of the Boc protecting group.
A representative ¹H NMR spectrum in CDCl₃ shows the following key shifts:
-
Aromatic protons: Signals typically appear in the range of δ 7.4-8.1 ppm.
-
Methylene protons (-CH₂-): A doublet is observed around δ 4.39 ppm.
-
NH proton: A broad singlet is typically seen around δ 4.93 ppm.
-
tert-Butyl protons (-C(CH₃)₃): A sharp singlet is present at approximately δ 1.47 ppm.[3]
¹³C NMR Spectroscopy
FT-IR Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.[11]
-
N-H stretch (amide): A peak around 3300-3500 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Peaks just above and below 3000 cm⁻¹.
-
C=O stretch (carboxylic acid and carbamate): Strong absorptions in the range of 1760-1680 cm⁻¹.[11][12]
-
C-O stretch (carboxylic acid and carbamate): Bands between 1320 and 1210 cm⁻¹.[12]
Mass Spectrometry
The mass spectrum of this compound would show the molecular ion peak [M]⁺. Common fragmentation patterns would involve the loss of the tert-butyl group, the entire Boc group, and the carboxylic acid group.[13]
Experimental Protocols
Synthesis of this compound
A representative synthetic procedure involves the Boc protection of 3-(aminomethyl)benzoic acid.[3]
Materials:
-
3-(aminomethyl)benzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Dissolve 3-(aminomethyl)benzoic acid (1.0 equivalent) in a mixture of THF and water.
-
Add a solution of Boc₂O (2.0 equivalents) in THF and a solution of NaHCO₃ (3.0 equivalents) in water to the reaction mixture.
-
Stir the mixture at room temperature for 12 hours.
-
Acidify the solution to a pH of 3 with 1N HCl (aq).
-
Extract the aqueous solution with ethyl acetate.
-
Concentrate the organic layer under reduced pressure.
-
Crystallize the crude product from a mixture of ethyl acetate and petroleum ether to yield this compound as a white solid.[3]
Role in Drug Discovery and Development
Boc-protected amino acids, such as the title compound, are fundamental in modern organic synthesis and drug discovery.[14] The Boc group serves as a robust protecting group for amines, stable under various conditions but easily removable with mild acids.[] This allows for precise and sequential modifications of molecules, which is critical in the multi-step synthesis of complex drug candidates.[16]
This particular compound, with its benzoic acid core, can be utilized as a versatile linker in various drug delivery systems, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[17][18][19] The carboxylic acid provides a handle for conjugation to a targeting moiety, while the protected amine can be deprotected to attach a payload or another functional group. Its application extends to the synthesis of peptidomimetics and other small molecules designed to interact with specific biological targets.[][21] While specific biological activities for this compound are not extensively documented, its structural motifs are present in numerous biologically active compounds.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is recommended to store the compound in a tightly sealed container in a dry, room-temperature environment. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic Acid [benchchem.com]
- 2. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid | C12H15NO4 | CID 854162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 3-[(tert-Butoxycarbonyl)amino]benzoic Acid | 111331-82-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. 33233-67-9 CAS MSDS (4-[(tert-Butoxycarbonylamino)methyl]benzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 21. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic Acid
CAS Number: 117445-22-4
Abstract
This technical guide provides a comprehensive overview of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid, a versatile bifunctional molecule widely utilized in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its significant applications in the development of therapeutic agents, particularly as a key building block for β-secretase 1 (BACE-1) inhibitors and somatostatin receptor agonists. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information to support further research and application.
Introduction
This compound, commonly referred to as 3-(Boc-aminomethyl)benzoic acid, is a valuable synthetic intermediate characterized by the presence of a carboxylic acid group and a Boc-protected amine on a benzoic acid scaffold.[1] The tert-butyloxycarbonyl (Boc) protecting group imparts stability and allows for selective chemical transformations, making this compound an ideal building block in multi-step syntheses.[2] Its structure is particularly useful for introducing a 3-aminomethyl-benzoic acid moiety into larger, more complex molecules. This feature has been leveraged in the design and synthesis of various bioactive compounds, including potent enzyme inhibitors and receptor agonists.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and safety data sheets.
| Property | Value | References |
| CAS Number | 117445-22-4 | [3] |
| Molecular Formula | C13H17NO4 | [3] |
| Molecular Weight | 251.28 g/mol | [3] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 71-74 °C | [5] |
| Boiling Point | 305.1 °C at 760 mmHg (Predicted) | [5] |
| Purity | ≥97% | [6] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [3] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from 3-(aminomethyl)benzoic acid via N-protection with di-tert-butyl dicarbonate (Boc₂O). This method is a standard procedure for the introduction of a Boc protecting group onto a primary amine.[7][8]
Materials:
-
3-(Aminomethyl)benzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-(aminomethyl)benzoic acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide solution. Stir the mixture until the starting material is fully dissolved.
-
Boc Protection: Cool the solution in an ice bath. Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M hydrochloric acid. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white to off-white solid.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of pharmacologically active molecules. Its bifunctional nature allows for its incorporation into peptide and non-peptide structures, leading to the development of targeted therapeutics.
BACE-1 Inhibitors for Alzheimer's Disease
The compound is utilized in the synthesis of aminodihydroquinazolines, which act as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1).[3] BACE-1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's disease patients.[6][9] By inhibiting BACE-1, the production of Aβ can be reduced, representing a promising therapeutic strategy for Alzheimer's disease.[10]
The following diagram illustrates the simplified signaling pathway of amyloid precursor protein (APP) processing and the role of BACE-1 inhibition.
Caption: BACE-1 signaling pathway and point of inhibition.
Somatostatin Receptor Subtype 2 (sst2) Agonists
This compound is also a precursor for the synthesis of spiro[1H-indene-1,4'-piperidine] derivatives, which are potent and selective non-peptide agonists for the human somatostatin receptor subtype 2 (sst2).[3] Somatostatin receptors are involved in the regulation of various physiological processes, including hormone secretion and cell proliferation.[11] Agonists of sst2 are used in the treatment of neuroendocrine tumors and acromegaly.[12]
The diagram below depicts a simplified overview of the sst2 signaling pathway.
Caption: Simplified sst2 signaling pathway.
Safety and Handling
Based on available safety data sheets, this compound is classified as a skin and eye irritant.[5] It may also cause respiratory tract irritation.[5] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. This substance is considered non-hazardous for transport.[5]
Conclusion
This compound is a synthetically important molecule with significant applications in the field of drug discovery and development. Its bifunctional nature, coupled with the stability afforded by the Boc protecting group, makes it a valuable building block for the synthesis of complex therapeutic agents. The ability to use this compound in the development of BACE-1 inhibitors and sst2 agonists highlights its relevance in addressing major health challenges such as Alzheimer's disease and neuroendocrine tumors. This technical guide provides essential information for researchers and scientists working with this compound, facilitating its effective use in future research endeavors.
References
- 1. 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic Acid [benchchem.com]
- 2. Inhibiting BACE1 to reverse synaptic dysfunctions in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology | MDPI [mdpi.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
Synthesis of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid, a valuable building block in medicinal chemistry and drug development. The primary synthetic route involves the protection of the amino group of 3-(aminomethyl)benzoic acid using di-tert-butyl dicarbonate (Boc₂O). This guide details the experimental protocol, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Introduction
This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group offers the advantage of being stable under various reaction conditions while being easily removable under acidic conditions, thus facilitating multi-step synthetic sequences. This bifunctional molecule, possessing both a carboxylic acid and a protected amine, is particularly useful in peptide synthesis and the construction of complex molecular architectures.
Synthesis Pathway
The synthesis of this compound is typically achieved through the nucleophilic attack of the amino group of 3-(aminomethyl)benzoic acid on the carbonyl carbon of di-tert-butyl dicarbonate. The reaction is generally carried out in a mixed solvent system, such as tetrahydrofuran (THF) and water, in the presence of a base to neutralize the acidic proton of the carboxylic acid and to facilitate the reaction.
Caption: General reaction scheme for the synthesis of the target compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound. This procedure is adapted from a representative method for the Boc protection of similar amino acids.
Materials:
-
3-(aminomethyl)benzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 3-(aminomethyl)benzoic acid (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: To the solution, add sodium bicarbonate (3.0 equivalents) or a 5% w/v solution of sodium carbonate. Stir the mixture until the solids are completely dissolved.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 - 2.0 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3 with 1M HCl.
-
A white precipitate should form.
-
-
Extraction: Extract the product from the aqueous solution with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by crystallization from a mixture of ethyl acetate and petroleum ether to obtain this compound as a white solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound based on typical yields for similar reactions.
| Parameter | Value | Reference |
| Starting Material | 3-(aminomethyl)benzoic acid | N/A |
| Reagents | Di-tert-butyl dicarbonate, NaHCO₃ | N/A |
| Solvent | THF/Water | N/A |
| Reaction Temperature | Room Temperature | N/A |
| Reaction Time | 12 hours | N/A |
| Typical Yield | 85-95% | Adapted from similar procedures[1][2] |
| Purity (after purification) | >98% (by HPLC) | Commercial product data |
| Appearance | White to off-white solid | Commercial product data |
| Molecular Formula | C₁₃H₁₇NO₄ | N/A |
| Molecular Weight | 251.28 g/mol | N/A |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of this compound via Boc protection of 3-(aminomethyl)benzoic acid is a robust and high-yielding process. The procedure is straightforward and utilizes readily available reagents and standard laboratory techniques. The resulting product is a versatile intermediate for the synthesis of more complex molecules, particularly in the field of pharmaceutical research and development. This guide provides the necessary details for researchers to successfully perform this synthesis and utilize the product in their downstream applications.
References
A Technical Guide to Boc-3-aminomethylbenzoic Acid: Synthesis, Properties, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-3-aminomethylbenzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a carboxylic acid and a Boc-protected amine, rendering it a valuable building block for the synthesis of peptidomimetics and other complex molecular architectures. This technical guide provides a comprehensive overview of its structural formula, physicochemical properties, a detailed synthesis protocol, and its application in solid-phase peptide synthesis (SPPS).
Structural Formula and Physicochemical Properties
Boc-3-aminomethylbenzoic acid, systematically named 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid, possesses a molecular formula of C₁₃H₁₇NO₄ and a molecular weight of approximately 251.28 g/mol .[1] The structure features a benzoic acid moiety substituted at the meta-position with a methylene group bearing a tert-butyloxycarbonyl (Boc) protected amine. This Boc protecting group is crucial for its application in stepwise synthesis, as it is stable under a variety of reaction conditions but can be readily removed under acidic conditions.[2]
The compound typically appears as an off-white powder and is utilized as a key intermediate in organic synthesis.[3]
Table 1: Physicochemical Properties of Boc-3-aminomethylbenzoic Acid
| Property | Value | Reference(s) |
| CAS Number | 117445-22-4 | [1][4] |
| Molecular Formula | C₁₃H₁₇NO₄ | [1] |
| Molecular Weight | 251.28 g/mol | [1] |
| Appearance | Off-white powder | [3] |
| Purity | ≥98% (HPLC) | [3] |
| Storage Conditions | 0-8 °C | [3] |
Synthesis of Boc-3-aminomethylbenzoic Acid
The synthesis of Boc-3-aminomethylbenzoic acid is typically achieved through the reaction of 3-aminomethylbenzoic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This straightforward procedure provides the desired product in high yield.
Experimental Protocol: Synthesis of Boc-3-aminomethylbenzoic Acid
Materials:
-
3-aminomethylbenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-aminomethylbenzoic acid in a mixture of dioxane (or THF) and an aqueous solution of sodium carbonate.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane (or THF) to the cooled solution while maintaining vigorous stirring.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 by the dropwise addition of 1N HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-3-aminomethylbenzoic acid as a solid.
This protocol is adapted from a similar synthesis of a Boc-protected amino acid.[5]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Boc-3-aminomethylbenzoic acid is as a non-canonical building block in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for its incorporation into a growing peptide chain using standard Boc-SPPS chemistry.[2]
General Workflow for Boc-SPPS
The iterative cycle of Boc-SPPS involves the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.
Experimental Protocol: Incorporation of Boc-3-aminomethylbenzoic Acid into a Peptide Sequence
This protocol outlines the manual coupling of Boc-3-aminomethylbenzoic acid onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
Boc-3-aminomethylbenzoic acid
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Pre-activation of Amino Acid: In a separate vial, dissolve Boc-3-aminomethylbenzoic acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[6]
-
Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated amino acid solution. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling reaction should be extended or repeated.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin extensively with DMF, followed by DCM, and then DMF again to prepare for the next deprotection step.
Conclusion
Boc-3-aminomethylbenzoic acid serves as a versatile and valuable building block for the synthesis of modified peptides and peptidomimetics. Its straightforward synthesis and compatibility with standard Boc-SPPS protocols make it an accessible tool for researchers in drug discovery and medicinal chemistry. The ability to introduce a rigid benzoic acid moiety into a peptide backbone allows for the exploration of novel structural motifs and the development of compounds with enhanced biological activity and stability.
References
In-Depth Technical Guide to Boc-3-AMBA: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of N-tert-butoxycarbonyl-3-(aminomethyl)benzoic acid (Boc-3-AMBA). The information is intended to support research and development activities in medicinal chemistry, chemical biology, and drug discovery.
Core Physical and Chemical Properties
Boc-3-AMBA, with the chemical formula C₁₃H₁₇NO₄, is a derivative of 3-(aminomethyl)benzoic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is common in organic synthesis to prevent unwanted side reactions of the amine functionality. While specific experimental data for some properties of Boc-3-AMBA are not widely published, data for its isomers and related compounds, along with computational predictions, provide a solid basis for its characterization.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₄ | --- |
| Molecular Weight | 267.28 g/mol | --- |
| Predicted Boiling Point | 427.8 ± 38.0 °C | [1] |
| Predicted Density | 1.178 ± 0.06 g/cm³ | [1] |
| Melting Point | 164-168 °C (for 4-isomer) | [1][2] |
| Solubility | Soluble in Methanol | [1] |
| CAS Number | 117445-22-4 | [3] |
Synthesis and Experimental Protocols
The synthesis of Boc-3-AMBA typically involves the protection of the amino group of 3-(aminomethyl)benzoic acid using di-tert-butyl dicarbonate (Boc₂O). While a specific protocol for the 3-isomer is not detailed in the available literature, a general and adaptable procedure for the Boc protection of aminobenzoic acids is well-established.
General Experimental Protocol for Boc Protection of (Aminomethyl)benzoic Acid
This protocol is adapted from the synthesis of the 4-isomer and can be applied to the 3-isomer with minor modifications.
Materials:
-
3-(Aminomethyl)benzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid solution
Procedure:
-
Dissolve 3-(aminomethyl)benzoic acid in a mixture of tetrahydrofuran and deionized water.
-
Stir the solution at room temperature.
-
Slowly add di-tert-butyl dicarbonate to the reaction mixture.
-
Adjust the pH of the reaction system to approximately 6 by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Continue stirring the reaction mixture for 16 hours at room temperature.
-
Upon completion of the reaction, carefully acidify the solution to a pH of approximately 3 with a 1 M hydrochloric acid solution, which should precipitate a white solid.
-
Collect the solid product by filtration.
-
Wash the collected solid with deionized water.
-
Dry the product to afford Boc-3-AMBA as a white solid.
Experimental Workflow for Boc Protection
References
- 1. 33233-67-9 CAS MSDS (4-[(tert-Butoxycarbonylamino)methyl]benzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-[[N-(tert-butyloxycarbonyl)amino]methyl]benzoic acid, CAS No. 33233-67-9 - iChemical [ichemical.com]
- 3. CAS RN 117445-22-4 | Fisher Scientific [fishersci.co.uk]
A Technical Guide to 3-(Boc-aminomethyl)benzoic Acid: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid, more commonly known as 3-(Boc-aminomethyl)benzoic acid, is a bifunctional organic molecule that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure, featuring a carboxylic acid and a Boc-protected amine on a benzene ring, makes it an ideal starting material for creating a wide array of derivatives. The tert-butoxycarbonyl (Boc) protecting group is key to its utility, allowing for sequential and controlled chemical modifications. This technical guide provides an in-depth overview of its synthesis, properties, and applications.
Chemical Properties and Data
As a key synthetic intermediate, the quantifiable data for 3-(Boc-aminomethyl)benzoic acid primarily relates to its chemical and physical properties. This information is summarized in the table below.
| Property | Value |
| IUPAC Name | 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
| Common Name | 3-(Boc-aminomethyl)benzoic Acid |
| CAS Number | 117445-22-4[1][2] |
| Molecular Formula | C13H17NO4[1] |
| Molecular Weight | 251.28 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and dichloromethane |
Applications in Research and Development
3-(Boc-aminomethyl)benzoic acid is not typically an active pharmaceutical ingredient itself, but rather a versatile intermediate. Its primary applications include:
-
Peptide Synthesis: The Boc-protected amine allows for the incorporation of the aminomethylbenzoic acid moiety into peptide chains. The carboxylic acid can be coupled with an amino group of another amino acid or peptide, and the Boc group can be subsequently removed under acidic conditions to reveal the amine for further elongation of the peptide chain.[3]
-
Drug Discovery: This compound is used in the synthesis of a variety of small molecules being investigated as potential drug candidates. The benzoic acid core is a common scaffold in many biologically active compounds, and the protected aminomethyl group provides a handle for introducing further chemical diversity.[3]
-
Bioconjugation: It can be used in linking biomolecules to other molecules, such as imaging agents or drugs, for applications in diagnostics and targeted therapies.[3]
-
Materials Science: It is also utilized in the development of new polymers with specific functionalities.[3]
Experimental Protocol: Synthesis of 3-(Boc-aminomethyl)benzoic Acid
The following is a detailed experimental protocol for the synthesis of 3-(Boc-aminomethyl)benzoic acid, adapted from the established synthesis of its 4-isomer.[4]
Materials:
-
3-(Aminomethyl)benzoic acid
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10.0 g (66.1 mmol) of 3-(aminomethyl)benzoic acid in a mixture of 100 mL of deionized water and 100 mL of tetrahydrofuran.
-
Boc Protection: To the stirred solution, add 15.8 g (72.7 mmol) of di-tert-butyl dicarbonate.
-
pH Adjustment: Slowly add saturated aqueous sodium bicarbonate solution to the reaction mixture until the pH is approximately 9-10.
-
Reaction: Stir the mixture vigorously at room temperature for 12-16 hours.
-
Work-up:
-
After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (3 x 50 mL) to remove any unreacted Boc anhydride and other organic impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 3 with 1 M hydrochloric acid. A white precipitate should form.
-
-
Isolation:
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
-
Drying: Dry the product under vacuum to yield 3-(Boc-aminomethyl)benzoic acid.
Synthesis Workflow Diagram
The logical flow of the synthesis process is depicted in the following diagram.
References
molecular weight of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid. This compound is a valuable bifunctional building block in organic and medicinal chemistry, featuring a carboxylic acid and a Boc-protected amine, making it a key intermediate in the synthesis of more complex molecules, including peptide mimetics and pharmaceutical agents.
Chemical and Physical Properties
This compound, also known as Boc-3-AMBA, is a derivative of benzoic acid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the aminomethyl moiety allows for selective reactions at the carboxylic acid group, while the amine remains shielded. The Boc group can be readily removed under mild acidic conditions when the amine functionality is required for subsequent synthetic steps.
Data Summary:
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₄ |
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 117445-22-4 |
| Appearance | White solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.06 – 7.95 (m, 2H), 7.58 – 7.50 (m, 1H), 7.44 (t, J = 7.6 Hz, 1H)[1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established procedures for Boc protection of aminobenzoic acids.
2.1. Synthesis Protocol: Boc Protection of 3-(Aminomethyl)benzoic acid
This protocol describes the synthesis of the title compound starting from 3-(aminomethyl)benzoic acid.[1]
-
Materials:
-
3-(Aminomethyl)benzoic acid (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)
-
Sodium bicarbonate (NaHCO₃) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Petroleum ether
-
-
Procedure:
-
Dissolve 3-(aminomethyl)benzoic acid in a mixture of THF and water.
-
Add a solution of sodium bicarbonate in water to the reaction mixture.
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate in THF.
-
Allow the mixture to stir at room temperature for 12 hours to ensure the reaction goes to completion.
-
After 12 hours, carefully acidify the solution to a pH of approximately 3 using 1N HCl. Precipitation of the product should be observed.
-
Extract the aqueous solution with ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude product.
-
Crystallize the crude product from a mixture of ethyl acetate and petroleum ether to yield pure this compound as a white solid.[1]
-
2.2. Analytical Protocol: Purity and Identity Confirmation
The purity and identity of the synthesized compound can be confirmed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Agilent Eclipse XDB-C18 (250 mm × 4.6 mm).[1]
-
Mobile Phase: A gradient of methanol and water (containing 1‰ acetic acid). For example, a gradient from 10% to 90% methanol over 12 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Expected Outcome: The purity of the compound should be >95%.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: The resulting spectrum should be consistent with the data presented in the table above, confirming the structure of the title compound.[1]
-
Applications in Research and Drug Development
As a bifunctional molecule, this compound is a versatile building block in medicinal chemistry and materials science.[2][3]
-
Peptide Synthesis: It serves as a key intermediate in the synthesis of peptidomimetics and peptide-based therapeutics. The carboxylic acid allows for amide bond formation, while the protected amine can be deprotected for chain extension.[3]
-
Pharmaceutical Development: This compound is used in the synthesis of biologically active molecules. Its structure can be incorporated into larger scaffolds to develop therapeutic agents for various diseases.[3] The aminobenzoic acid framework is a common feature in many drug candidates.[4]
-
Materials Science: Boc-protected aromatic amino acids are utilized in the design and construction of novel peptide-based frameworks and other ordered molecular architectures.[2][3]
Visualized Workflow and Pathways
4.1. Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis workflow for this compound.
References
A Comprehensive Technical Guide to 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid, a versatile building block in organic synthesis and medicinal chemistry. The document covers its chemical properties, synthesis, and key applications, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams of relevant chemical processes.
Chemical Properties and Identification
This compound, also known as Boc-3-(aminomethyl)benzoic acid, is a benzoic acid derivative. The presence of a carboxylic acid group and a Boc-protected amine group makes it a valuable bifunctional linker for synthesizing more complex molecules, particularly in the development of pharmaceuticals.[1][2] The tert-butoxycarbonyl (Boc) protecting group is stable under basic conditions but can be easily removed with mild acids, allowing for controlled, sequential reactions in multi-step syntheses.[1][3]
| Property | Data | Reference |
| CAS Number | 117445-22-4 | [2][4][5] |
| Molecular Formula | C₁₃H₁₇NO₄ | [2] |
| Molecular Weight | 251.27 g/mol | [2] |
| Appearance | Off-white powder | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage Conditions | Store at 0-8°C, sealed in a dry environment | [2][6] |
| Synonyms | Boc-3-Amb-OH, 3-(Boc-aminomethyl)benzoic acid | [2][4] |
Synthesis and Reactions
The primary synthesis route for this compound involves the protection of the amino group of 3-(aminomethyl)benzoic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic chemistry for introducing the Boc protecting group onto a primary or secondary amine.[7]
The synthesis process follows a straightforward workflow from starting materials to the final purified product.
This protocol is based on established methods for the Boc protection of aminobenzoic acids.[3][8]
Materials:
-
3-(aminomethyl)benzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent: Tetrahydrofuran (THF) and deionized water mixture
-
Base: Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Acid: 1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve the starting amine, 3-(aminomethyl)benzoic acid (1.0 equivalent), in a mixture of THF and water.[8]
-
Base Addition: Add a base such as sodium bicarbonate or triethylamine (1.2 - 2.0 equivalents) to the solution and stir.[3]
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents) to the stirring solution.[3]
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC). Reaction times can range from 1 to 12 hours.[3]
-
Work-up: Upon completion, carefully acidify the reaction mixture to a pH of approximately 3 with 1 M HCl. This will cause the product to precipitate as a white solid.[8]
-
Purification: Collect the solid product by filtration. Wash the solid with deionized water to remove any remaining salts and dry it under vacuum to yield the final product.[8]
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7][9]
The removal of the Boc group is efficiently achieved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3][10] The acid protonates the carbamate, leading to the formation of a stable tert-butyl cation and carbamic acid, which then decarboxylates to release the free amine.[7][9]
Applications in Research and Development
This compound is a key intermediate in the synthesis of biologically active molecules and is widely used in medicinal chemistry and peptide synthesis.[1][2]
-
Pharmaceutical Development: It serves as a crucial building block for creating new drug candidates. Its bifunctional nature allows it to be incorporated into larger molecular scaffolds designed to interact with specific biological targets.[2]
-
BACE-1 Inhibitors: The compound is used to synthesize aminodihydroquinazolines, which act as inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key target in Alzheimer's disease research.[4]
-
Somatostatin Receptor Agonists: It is also employed in the preparation of spiro[1H-indene-1,4'-piperidine] derivatives, which are potent and selective non-peptide agonists for the human somatostatin receptor subtype 2 (sst2).[4]
-
Peptide Chemistry: In peptide synthesis, the Boc group provides stable protection for the amine functionality, allowing for the sequential addition of amino acids to build complex peptide chains.[1][2] This is fundamental in the development of peptide-based therapeutics.[1]
References
- 1. 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic Acid [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. 3-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid | 155567-87-6 [sigmaaldrich.com]
- 7. jk-sci.com [jk-sci.com]
- 8. 4-[(tert-Butoxycarbonylamino)methyl]benzoic acid | 33233-67-9 [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
A Technical Guide to the Discovery and Application of Boc-Protected Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the history, synthesis, and application of two key classes of protected benzoic acid derivatives: N-tert-butoxycarbonyl (Boc)-protected aminobenzoic acids and tert-butyl esters of benzoic acid. These compounds are fundamental building blocks in modern organic synthesis, particularly in the fields of medicinal chemistry, peptide synthesis, and materials science.
Historical Perspective and Discovery
The development of Boc-protected benzoic acid derivatives is intrinsically linked to the broader history of protecting group chemistry, a field that revolutionized the synthesis of complex organic molecules.
The Advent of the Boc Group for Amine Protection
The tert-butoxycarbonyl (Boc) group was first introduced as a protecting group for amines in the late 1950s. It gained widespread use due to its stability under a variety of reaction conditions, including basic and nucleophilic environments, while being easily removable under mild acidic conditions.[1][2] This acid-labile nature is a result of the stable tert-butyl cation that is formed during the cleavage process.[1] The primary reagent used for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O). The protection of weakly nucleophilic aromatic amines, such as those in aminobenzoic acids, was found to be significantly enhanced by alcoholic solvents, which can stabilize the reaction's transition state through hydrogen bonding.[3]
The Rise of the tert-Butyl Ester for Carboxylic Acid Protection
Parallel to the development of amine protection, the tert-butyl ester emerged as a robust protecting group for carboxylic acids.[4][5] Its steric bulk provides excellent protection against nucleophiles and bases.[4] The most common method for its formation involves the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[4] The tert-butyl ester's utility became particularly prominent in solid-phase peptide synthesis (SPPS), where it is used to protect the side-chain carboxyl groups of aspartic and glutamic acid in the widely adopted Fmoc/tBu orthogonal strategy.[6]
Synthesis and Deprotection Methodologies
The strategic protection and deprotection of benzoic acid derivatives are critical steps in many synthetic pathways. This section details the core methodologies for both N-Boc protection of aminobenzoic acids and the formation of tert-butyl benzoates.
N-Boc Protection of Aminobenzoic Acids
The protection of the amino group in aminobenzoic acids is typically achieved through nucleophilic acyl substitution using di-tert-butyl dicarbonate ((Boc)₂O).
General Reaction Scheme:
The reaction involves the nucleophilic attack of the amine on a carbonyl carbon of the Boc anhydride, forming a tetrahedral intermediate. The collapse of this intermediate releases tert-butyl carbonate, which readily decomposes into tert-butanol and carbon dioxide, driving the reaction to completion.[7][1]
Protection of Benzoic Acid as a tert-Butyl Ester
The formation of a tert-butyl ester is an effective way to mask the reactivity of the carboxylic acid group.
General Reaction Scheme:
This acid-catalyzed reaction proceeds through the formation of a stable tert-butyl carbocation from isobutylene, which is then trapped by the carboxylic acid.[4][8]
Quantitative Data on Synthetic Methods
The efficiency of protection and deprotection reactions is paramount in multi-step synthesis. The following tables summarize quantitative data for various methods.
Table: N-Boc Protection of Anilines and Derivatives
| Substrate | Reagent | Catalyst/Solvent | Time | Yield (%) | Reference |
| Aniline | (Boc)₂O | Amberlyst-15 / Neat | < 1 min | 99 | [9] |
| 4-Methylaniline | (Boc)₂O | Amberlyst-15 / Neat | 2 min | 96 | [9] |
| 4-Nitroaniline | (Boc)₂O | Amberlyst-15 / Neat | 3 min | 92 | [9] |
| Benzylamine | (Boc)₂O | Neat | 1 min | 98 | [9] |
| 3-Chloroaniline | (Boc)₂O | Water | 4 hrs | Not specified |
Table: Formation of tert-Butyl Benzoate Esters
| Carboxylic Acid | Reagent(s) | Conditions | Yield (%) | Reference |
| p-tert-Butylbenzoic Acid | Methanol, Sulfonic acid resin | 100-120°C, 1-1.6 MPa, 2-8 h | 94 | [10] |
| Benzoic Acid | tert-Butanol, H₂SO₄ (cat.) | Reflux | Not specified | [11] |
| Various Amino Acids | (CF₃SO₂)₂NH, t-Butyl Acetate | Room Temp | Good to High | [12] |
| Various Carboxylic Acids | (CF₃SO₂)₂NH (cat.), t-Butyl Acetate | Room Temp | High | [13] |
Table: Deprotection of Boc-Protected Derivatives
| Substrate | Reagent(s) | Solvent | Time | Yield (%) | Reference |
| Boc-protected amine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 2 h | Not specified | [2] |
| Cbz-protected amine | 5% Pd/C, H₂ | Methanol | Not specified | Not specified | [2] |
| tert-Butyl Benzoates | Powdered KOH | Tetrahydrofuran (THF) | Ambient Temp | Excellent | [14] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key protection and deprotection reactions.
Protocol: N-Boc Protection of Aniline using Amberlyst-15
-
Objective: To synthesize N-Boc-aniline using a green, solvent-free method.
-
Materials: Aniline, di-tert-butyl dicarbonate ((Boc)₂O), Amberlyst-15, ethyl acetate, hexane.
-
Procedure:
-
To a mixture of aniline (1 mmol) and (Boc)₂O (1 mmol), add Amberlyst-15 (15% w/w).
-
Stir the mixture vigorously at room temperature for approximately 1 minute.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to the reaction mixture and filter to remove the catalyst.
-
Wash the recovered catalyst with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using an ethyl acetate/hexane solvent system to yield pure N-Boc-aniline.[7]
-
Protocol: Acid-Catalyzed Formation of tert-Butyl Benzoate
-
Objective: To protect benzoic acid as its tert-butyl ester using isobutylene.
-
Materials: Carboxylic acid, dichloromethane (or tert-butyl acetate), sulfuric acid (or perchloric acid), isobutylene gas.
-
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) in a suitable solvent like dichloromethane.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Bubble an excess of isobutylene gas through the solution while stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude tert-butyl ester, which can be further purified if necessary.[4]
-
Protocol: Acidic Deprotection of an N-Boc Protected Amine
-
Objective: To remove the Boc protecting group from an amine using trifluoroacetic acid.
-
Materials: Boc-protected amine, dichloromethane (DCM), trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the Boc-protected amine in DCM (e.g., to a concentration of 0.1 M).
-
Add TFA (typically 20-50% by volume) to the solution at room temperature and stir.
-
Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.[15]
-
Protocol: Base-Mediated Deprotection of a tert-Butyl Benzoate
-
Objective: To cleave a tert-butyl benzoate ester under non-acidic conditions.
-
Materials: tert-Butyl benzoate, powdered potassium hydroxide (KOH), tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the tert-butyl benzoate in THF.
-
Add an excess of powdered KOH to the solution.
-
Stir the suspension at ambient temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully add water and acidify with dilute HCl to protonate the resulting benzoate.
-
Extract the benzoic acid into an organic solvent, wash, dry, and concentrate to yield the deprotected carboxylic acid.[14]
-
Mechanisms and Workflows
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting. The following diagrams, rendered in DOT language, illustrate the key transformations.
N-Boc Protection of an Aromatic Amine
Caption: Mechanism of N-Boc protection of an aromatic amine.
Acid-Catalyzed Deprotection of an N-Boc Group
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Acid-Catalyzed Formation of a tert-Butyl Ester
Caption: Mechanism of acid-catalyzed tert-butyl ester formation.
Synthetic Workflow: Selective Functionalization
Caption: Workflow for amide synthesis using N-Boc-aminobenzoic acid.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. CN107311868A - A method for preparing methyl p-tert-butylbenzoate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 14. tert-Butyl Esters [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
The Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Chemical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic chemistry, serving as one of the most widely utilized protecting groups for amines.[1] Its popularity stems from a unique combination of stability under a broad range of reaction conditions and its facile, selective removal under mild acidic conditions.[1][2] This technical guide provides a comprehensive overview of the Boc protecting group strategy, encompassing its fundamental chemical principles, detailed experimental protocols, and diverse applications in complex chemical syntheses, including peptide synthesis, natural product total synthesis, and medicinal chemistry.[1][3]
Core Principles of the Boc Protecting Group
The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing them from participating in undesired side reactions during a synthetic sequence.[4] This protection allows for chemical transformations to be performed on other parts of a molecule without interference from the protected group.[1] The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O), converting the amine into a less reactive carbamate.[4]
A key advantage of the Boc group is its orthogonality to other common amine protecting groups.[5] It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[4][5] This orthogonality is a critical feature that enables the selective deprotection and reaction of different functional groups within the same molecule, a crucial requirement for the synthesis of complex molecules like peptides.[5]
Mechanism of Protection and Deprotection
Protection: The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution reaction. The lone pair of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1] This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol.[1][6] The reaction is often facilitated by a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), to neutralize the protonated amine intermediate, although the reaction can also proceed without a base.[1][7]
References
Methodological & Application
Protocol for the Incorporation of Boc-3-AMBA into Solid-Phase Peptide Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the incorporation of the non-canonical amino acid Boc-3-aminomethylbenzoic acid (Boc-3-AMBA) into peptide sequences using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). Boc-3-AMBA is a conformationally constrained building block that can be utilized to introduce structural rigidity into peptides, influencing their secondary structure and potentially enhancing their biological activity and stability. The following protocols are based on established principles of Boc-SPPS and are tailored for the successful incorporation of this specific amino acid derivative.
Materials and Reagents
The quality of reagents is critical for successful peptide synthesis. Ensure all solvents are peptide synthesis grade or equivalent.
| Reagent/Material | Recommended Grade/Specification |
| Resins | |
| Merrifield Resin | 1% DVB, 100-200 mesh, 0.4-1.2 mmol/g substitution |
| PAM Resin | 1% DVB, 100-200 mesh, 0.4-0.8 mmol/g substitution |
| MBHA Resin | 1% DVB, 100-200 mesh, 0.4-1.0 mmol/g substitution |
| Amino Acids | |
| Boc-3-AMBA | ≥98% purity |
| Boc-L/D-amino acids | SPPS grade, with appropriate side-chain protection |
| Solvents | |
| Dichloromethane (DCM) | Peptide synthesis grade, anhydrous |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, anhydrous |
| Isopropanol (IPA) | ACS grade or higher |
| Diethyl ether (Et₂O) | Anhydrous |
| Reagents | |
| Trifluoroacetic acid (TFA) | ≥99.5%, sequencing grade |
| Diisopropylethylamine (DIEA) | ≥99.5%, peptide synthesis grade |
| HBTU/HATU | ≥98%, peptide coupling grade |
| HOBt | Anhydrous, ≥98% |
| Dicyclohexylcarbodiimide (DCC) | ≥99% |
| Piperidine | ≥99.5%, for Fmoc-SPPS (if applicable) |
| Cleavage Cocktail Reagents | |
| Hydrogen Fluoride (HF) | Anhydrous |
| Trifluoromethanesulfonic acid (TFMSA) | ≥99% |
| Thioanisole | ≥99% |
| m-Cresol | ≥99% |
| 1,2-Ethanedithiol (EDT) | ≥98% |
Experimental Protocols
The following protocols outline the key steps for the incorporation of Boc-3-AMBA into a growing peptide chain on a solid support. These steps are cyclical and are repeated for each amino acid in the sequence.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield for C-terminal acid or MBHA for C-terminal amide) into a reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove any impurities.
-
Swell the resin in DCM for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the solvent by filtration.
Protocol 2: Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
-
To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.
-
Drain the solution and add a fresh portion of 50% TFA in DCM.
-
Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3x), followed by isopropanol (IPA) (2x), and then DCM (3x) to remove residual TFA.
Protocol 3: Neutralization
This step neutralizes the trifluoroacetate salt formed during deprotection to the free amine.
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the deprotected peptide-resin.
-
Agitate for 2 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step one more time to ensure complete conversion to the free amine.
-
Wash the resin with DCM (3x) to remove the excess base and its salt.
Protocol 4: Boc-3-AMBA Coupling
Due to the potential for steric hindrance, a double coupling strategy is recommended for the incorporation of Boc-3-AMBA to ensure high coupling efficiency.
First Coupling:
-
In a separate vessel, dissolve Boc-3-AMBA (2-4 equivalents relative to the resin loading capacity) and a coupling agent such as HBTU or HATU (2-4 equivalents) in a minimal amount of DMF.
-
Add DIEA (4-8 equivalents) to the solution to activate the Boc-3-AMBA. The solution will typically change color.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
After the coupling time, take a small sample of resin beads to perform a Kaiser test to monitor the reaction completion.
Monitoring the Coupling Reaction (Kaiser Test):
-
Wash a small sample of resin beads thoroughly with DMF and then ethanol.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each of the following solutions:
-
Solution A: 5% ninhydrin in ethanol
-
Solution B: 80% phenol in ethanol
-
Solution C: 2% 0.001 M KCN in pyridine
-
-
Heat the sample at 100-120°C for 5 minutes.
-
Interpretation:
-
Intense Blue/Purple: Incomplete coupling (free primary amine present). Proceed to the second coupling.
-
Yellow/Colorless: Complete coupling.
-
Second Coupling (if required):
-
If the Kaiser test is positive, drain the initial coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3x) to remove byproducts and unreacted reagents.
-
Repeat the coupling procedure with a freshly prepared solution of activated Boc-3-AMBA.
-
After the second coupling, perform another Kaiser test to confirm completion. If the test is still positive, consider capping the unreacted amines with acetic anhydride.
Protocol 5: Final Cleavage and Deprotection
This final step cleaves the completed peptide from the solid support and removes the side-chain protecting groups.
Safety Precaution: Strong acids like HF and TFMSA are extremely corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment. HF requires a specialized apparatus.
TFMSA Cleavage Protocol:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Place the dried peptide-resin in a round-bottom flask with a stir bar and cool in an ice bath.
-
Prepare the cleavage cocktail. A common cocktail consists of TFA, thioanisole, and m-cresol. For every 100 mg of resin, add 1.0 mL of TFA and appropriate scavengers.
-
Slowly add TFMSA to the cooled and stirring mixture.
-
Allow the reaction to proceed at 0°C for 1-2 hours.
-
Filter the resin using a fine sintered glass funnel and wash the resin with a small amount of TFA.[1]
-
Combine the filtrates and add 8-10 times the volume of cold diethyl ether to precipitate the peptide.[1]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the incorporation of Boc-3-AMBA in Boc-SPPS. Actual results may vary depending on the peptide sequence and synthesis scale.
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Lower loading is often preferred for longer or more complex peptides. |
| Boc-3-AMBA Excess | 2 - 4 equivalents | Relative to the resin loading capacity. |
| Coupling Reagent Excess | 2 - 4 equivalents | Relative to the resin loading capacity. |
| Boc Deprotection Time | 15 - 30 minutes | Typically performed with 50% TFA in DCM.[2] |
| Coupling Time (per coupling) | 1 - 2 hours | Monitoring with a Kaiser test is crucial. |
| Expected Coupling Efficiency (with double coupling) | >99% | Sequence dependent. |
| Crude Peptide Purity (post-cleavage) | 50-80% | Highly dependent on the peptide sequence and length. Purification is typically required. |
Visualizations
Experimental Workflow
Caption: Workflow for incorporating Boc-3-AMBA in Boc-SPPS.
Logical Relationship of Key Steps
Caption: Logical flow of the Boc-SPPS cycle.
References
The Strategic Role of 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic Acid in Medicinal Chemistry: A Linker for Targeted Therapeutics
Introduction
In the landscape of modern drug discovery, the development of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) has revolutionized the approach to treating a myriad of diseases, particularly cancer. Central to the design and efficacy of these sophisticated therapeutic modalities is the chemical linker that connects the targeting moiety to the effector molecule. 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid has emerged as a valuable bifunctional linker, offering a strategic balance of synthetic tractability, structural rigidity, and chemical functionality. Its unique architecture, featuring a Boc-protected amine and a carboxylic acid on a benzene ring, provides a versatile platform for the construction of complex bioactive molecules.
This document provides detailed application notes and protocols for the use of this compound and its derivatives as linkers in medicinal chemistry, with a focus on their application in PROTACs and ADCs.
Application in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A PROTAC consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation of the POI.
The 3-(aminomethyl)benzoic acid core, derived from the deprotection of this compound, offers a semi-rigid scaffold that can properly orient the POI and E3 ligase ligands for effective ternary complex formation. The aromatic nature of the linker can contribute to favorable pharmacokinetic properties.
General Workflow for PROTAC Synthesis using a Benzoic Acid-Based Linker
Figure 1: General workflow for the synthesis of a PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol describes a general method for synthesizing a PROTAC where the this compound linker is first coupled to an E3 ligase ligand (e.g., a pomalidomide derivative with an amino handle) and subsequently to a POI ligand with a carboxylic acid functionality.
Materials:
-
This compound
-
Amine-functionalized E3 Ligase Ligand (e.g., 4-aminomethyl-pomalidomide)
-
Carboxylic acid-functionalized POI Ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Reverse-phase HPLC system for purification
-
LC-MS for reaction monitoring
Procedure:
Step 1: Coupling of Linker to E3 Ligase Ligand
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.1 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, gradient of ethyl acetate in hexanes) to obtain the Boc-protected Linker-E3 Ligase Ligand conjugate.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected conjugate from Step 1 in DCM.
-
Add TFA (20-50% v/v in DCM) to the solution and stir at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt is often used directly in the next step.
Step 3: Coupling of POI Ligand to form the Final PROTAC
-
In a separate dry flask under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0-4.0 equivalents, to neutralize the TFA salt and catalyze the reaction) and stir for 15 minutes.
-
Add the deprotected Linker-E3 Ligase Ligand from Step 2 (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.5.
-
Purify the final PROTAC by preparative reverse-phase HPLC to yield the pure product.
-
Characterize the final product by LC-MS and NMR.
Application in Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker. The linker's stability in circulation and its ability to release the payload at the tumor site are critical for the ADC's efficacy and safety. The 3-(aminomethyl)benzoic acid moiety can be incorporated into ADC linkers to provide a stable connection and a defined point of attachment.
General Workflow for ADC Synthesis
Application Notes and Protocols: Boc-3-aminomethylbenzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Boc-3-aminomethylbenzoic acid is a versatile bifunctional building block increasingly utilized in medicinal chemistry and drug discovery. Its unique structure, featuring a Boc-protected amine and a carboxylic acid on a meta-substituted benzene ring, offers a valuable scaffold for the synthesis of a diverse range of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of Boc-3-aminomethylbenzoic acid in the development of targeted therapeutics, particularly in the areas of enzyme inhibition and peptide-based drug design.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically significant class of anticancer agents. The 3-aminomethylbenzoic acid scaffold can be found in the core structure of several PARP inhibitors, where the amide derived from the aminomethyl group often interacts with key residues in the nicotinamide binding pocket of the enzyme. The Boc-protected form is an ideal starting material for the synthesis of these inhibitors.
While specific SAR studies on derivatives of Boc-3-aminomethylbenzoic acid are not extensively published, analysis of related benzamide-based PARP inhibitors suggests key relationships. Modifications at the carboxylic acid position, often by forming amides with various cyclic amines, can significantly impact potency and selectivity. The nature of the substituent on the aromatic ring of the coupled partner is also crucial for optimizing interactions within the PARP active site.
The following table summarizes the in vitro PARP-1 inhibitory activity of compounds structurally related to derivatives of 3-aminomethylbenzoic acid. This data is presented to illustrate the potential potency achievable with this scaffold.
| Compound ID | Modification on 3-aminomethylbenzamide core | PARP-1 IC₅₀ (µM) |
| Analog 1 | N-acylated with 2-thenoyl group | 3.864[1] |
| Analog 2 | N-acylated with benzoyl group | >10[1] |
| Analog 3 | Amide with piperidine & further modification | 0.723[1] |
Note: The data presented are for structurally related compounds to demonstrate the utility of the 3-aminomethylbenzamide scaffold.
Caption: PARP1 activation by DNA damage and its inhibition.
Application in the Synthesis of Kinase Inhibitors
The 3-aminomethylbenzoic acid moiety also serves as a valuable scaffold for the development of kinase inhibitors. The ability to form amide bonds at the carboxylic acid and further functionalize the aminomethyl group allows for the creation of molecules that can target the ATP-binding site of various kinases.
The following table presents the antiproliferative activity of benzamide derivatives, which are structurally analogous to compounds that can be synthesized from Boc-3-aminomethylbenzoic acid, against a cancer cell line.
| Compound ID | Structural Features | K562 Cell Line IC₅₀ (µM) |
| Analog A | 3-trifluoromethyl benzamide derivative | Data not specified, but identified as highly potent |
| Analog B | 3-halogenated benzamide derivative | Data not specified, but identified as highly potent |
Note: This data is for structurally related compounds to highlight the potential of the benzamide scaffold in kinase inhibitor design.
Caption: Workflow for synthesizing a kinase inhibitor library.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-3-aminomethylbenzoic acid can be incorporated into peptides to introduce a rigid spacer or to create peptidomimetics with altered conformational properties. Its bifunctional nature allows for its use in standard solid-phase peptide synthesis protocols.
Caption: The cycle of Boc solid-phase peptide synthesis.
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation (Solution-Phase)
This protocol describes the coupling of Boc-3-aminomethylbenzoic acid with a primary or secondary amine using a carbodiimide coupling agent.
Materials:
-
Boc-3-aminomethylbenzoic acid
-
Amine (R-NH₂)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-3-aminomethylbenzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the free amine.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected compound in DCM (e.g., 10 mL per gram of compound).
-
Add an equal volume of TFA (e.g., 10 mL).
-
Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in EtOAc and carefully neutralize with saturated aqueous NaHCO₃ until effervescence ceases.
-
Separate the organic layer and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Incorporation of Boc-3-aminomethylbenzoic Acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the steps for coupling Boc-3-aminomethylbenzoic acid to a resin-bound peptide with a free N-terminus.
Materials:
-
Peptide-resin with a free N-terminus
-
Boc-3-aminomethylbenzoic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
-
DCM
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Boc-3-aminomethylbenzoic acid (3 eq relative to resin loading), HBTU (3 eq), and DIPEA (6 eq) in a minimal amount of DMF.
-
Allow the activation mixture to stand for 5-10 minutes.
-
Drain the DMF from the swollen resin and add the activated Boc-3-aminomethylbenzoic acid solution.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test. A negative test (no color change) indicates complete coupling.
-
If the reaction is incomplete, the coupling step can be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (3x) before drying under vacuum.
References
Application Notes and Protocols for the Amide Coupling of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid with various primary and secondary amines. This reagent is a valuable building block in medicinal chemistry and drug discovery, enabling the introduction of a meta-substituted benzylamine moiety with a protected amine for further functionalization. The protocols provided herein cover common and effective amide coupling methodologies suitable for this versatile building block.
Introduction to Amide Coupling
The formation of an amide bond is a cornerstone reaction in organic synthesis, central to the construction of peptides, small molecule drugs, and various functional materials. The coupling of a carboxylic acid, such as this compound, with an amine is typically facilitated by a coupling reagent to activate the carboxylic acid and promote the reaction under mild conditions. This document outlines two robust protocols for the successful amide coupling of this substrate: a HATU-mediated coupling and a T3P-mediated coupling.
Data Presentation
The following table summarizes quantitative data for representative amide coupling reactions of this compound, providing a comparative overview of different coupling methods and conditions.
| Carboxylic Acid | Amine (Exemplary) | Coupling Reagent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | 3-aminopiperidine-2,6-dione | HATU | DIPEA | DMF | 1-16 h | 52-90 | [1] |
| This compound | Generic Amine | HATU | DIPEA | DCM | 2 h | N/A | [2] |
| This compound | Generic Amine | T3P | DIPEA | DCM | 18 h | N/A | [3] |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent, suitable for a wide range of amines.[1][2]
Materials:
-
This compound
-
Amine (1.0 - 1.1 equivalents)
-
HATU (1.1 - 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware and stirring equipment
-
Reagents for work-up and purification (e.g., saturated aqueous NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 equivalent), HATU (1.1 equivalents), and DIPEA (2.5 equivalents) in anhydrous DCM, stir the mixture at room temperature for 1 hour under an inert atmosphere.[2]
-
In a separate flask, dissolve the amine (1.0 equivalent) and DIPEA (additional equivalents if the amine is a salt) in anhydrous DCM.
-
Add the pre-activated carboxylic acid mixture dropwise to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete as monitored by TLC or LC-MS.[2]
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: T3P-Mediated Amide Coupling
This protocol employs Propylphosphonic Anhydride (T3P®), a versatile and efficient coupling reagent known for its clean reaction profiles and ease of work-up.[3]
Materials:
-
This compound
-
Amine (1.0 equivalent)
-
Propylphosphonic Anhydride (T3P®, 50% in EtOAc or other suitable solvent) (3.0 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware and stirring equipment
-
Reagents for work-up and purification (e.g., saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 equivalent) and the amine (1.0 equivalent) in anhydrous DCM, add DIPEA (6.0 equivalents) at room temperature under an inert atmosphere.[3]
-
Add T3P® (50% solution in a suitable solvent, 3.0 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 18 hours or until the reaction is complete as monitored by TLC or LC-MS.[3]
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Mandatory Visualizations
Diagram 1: HATU-Mediated Amide Coupling Workflow
Caption: Workflow for HATU-mediated amide coupling.
Diagram 2: T3P-Mediated Amide Coupling Workflow
Caption: Workflow for T3P-mediated amide coupling.
References
Application Notes and Protocols: Reaction Conditions for Boc Deprotection of 3-(Aminomethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the preparation of pharmaceutical intermediates. Its stability in a variety of reaction conditions and its facile cleavage under acidic conditions make it an invaluable tool.[1] This document provides detailed protocols for the deprotection of Boc-3-(aminomethyl)benzoic acid to yield 3-(aminomethyl)benzoic acid, a key building block in medicinal chemistry. The most common and effective methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[2]
The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine.[1] The resulting amine is typically obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
Comparative Overview of Reaction Conditions
The selection of the deprotection method often depends on factors such as the presence of other acid-sensitive functional groups, the desired salt form of the product, and the scale of the reaction. Below is a summary of common conditions for the Boc deprotection of 3-(aminomethyl)benzoic acid.
| Deprotecting Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temperature | 1 - 4 | >90 | A common and generally effective method. TFA is volatile and can be easily removed under reduced pressure.[2] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | 1 - 16 | >90 | Yields the hydrochloride salt, which can be advantageous for purification and handling.[3][4] |
| Hydrogen Chloride (HCl) | Methanol (MeOH) | Room Temperature | 2 - 6 | >85 | An alternative to dioxane, which may be preferable in some applications. |
Experimental Protocols
Below are detailed protocols for the most common methods of Boc deprotection of 3-(aminomethyl)benzoic acid.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
Boc-3-(aminomethyl)benzoic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-3-(aminomethyl)benzoic acid in anhydrous DCM. A typical concentration is between 0.1 and 0.5 M.[2]
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. The volume of TFA can range from 20% to 50% (v/v) relative to the DCM.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material has been consumed.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM. b. Re-dissolve the residue in an appropriate organic solvent such as ethyl acetate. c. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Note that CO₂ evolution may cause pressure buildup in the separatory funnel. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 3-(aminomethyl)benzoic acid.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
Materials:
-
Boc-3-(aminomethyl)benzoic acid
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Boc-3-(aminomethyl)benzoic acid in anhydrous 1,4-dioxane.
-
Addition of HCl: To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents) at room temperature.[3]
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 16 hours. The hydrochloride salt of the product may precipitate out of the solution.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Isolation: a. If a precipitate has formed, collect the solid by filtration. b. If no precipitate forms, concentrate the reaction mixture under reduced pressure. c. Wash the resulting solid with diethyl ether to remove any non-polar impurities and dry under vacuum to obtain 3-(aminomethyl)benzoic acid hydrochloride.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Boc deprotection of 3-(aminomethyl)benzoic acid.
Safety Precautions
-
Both trifluoroacetic acid and concentrated solutions of hydrogen chloride are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a chemical fume hood.[2]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
The evolution of carbon dioxide and potentially isobutylene gas during the reaction requires adequate ventilation. Do not perform the reaction in a closed system.
References
Application Notes and Protocols for 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid in Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid is a versatile bifunctional building block with significant potential in the synthesis of novel heterocyclic compounds. Its structure incorporates a carboxylic acid and a Boc-protected aminomethyl group, offering two key points for chemical modification. The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions and can be readily removed under acidic conditions, allowing for sequential and controlled synthetic transformations. This feature makes it an attractive starting material for the construction of diverse heterocyclic scaffolds, which are of great interest in medicinal chemistry and drug discovery due to their wide range of biological activities.
While this compound is utilized in organic synthesis, particularly in the preparation of peptide mimetics and as a linker in solid-phase synthesis, specific and detailed protocols for its direct application as a starting material for the synthesis of discrete heterocyclic systems are not extensively documented in readily available scientific literature. However, based on the reactivity of its functional groups, we can project its utility in the synthesis of various nitrogen-containing heterocycles.
This document provides detailed, illustrative application notes and protocols for the synthesis of two important classes of heterocycles: benzodiazepines and quinazolinones, using this compound as a key building block. These protocols are based on established synthetic methodologies for these heterocyclic systems and are presented as representative examples of how this building block could be employed.
Application Note 1: Synthesis of a 1,4-Benzodiazepine-2,5-dione Derivative
Overview:
1,4-Benzodiazepines are a prominent class of heterocyclic compounds with a wide range of therapeutic applications, including anxiolytic, anticonvulsant, and sedative-hypnotic activities. The following protocol describes a hypothetical two-step synthesis of a novel 1,4-benzodiazepine-2,5-dione derivative. The synthesis involves an initial amidation of the carboxylic acid group of this compound with an amino acid ester, followed by deprotection of the Boc group and subsequent intramolecular cyclization.
Hypothetical Quantitative Data:
For the purpose of illustration, a summary of expected quantitative data for the synthesis is presented in the table below.
| Step | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC, %) |
| 1 | Intermediate Amide | 394.45 | 85 | >95 |
| 2 | 1,4-Benzodiazepine-2,5-dione | 248.26 | 75 | >98 |
Experimental Protocol:
Step 1: Synthesis of tert-butyl ((3-((2-methoxy-2-oxoethyl)carbamoyl)benzyl)methyl)carbamate (Intermediate Amide)
-
To a solution of this compound (1.0 eq., 2.65 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.1 eq., 1.49 g, 11 mmol) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq., 2.27 g, 11 mmol).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of glycine methyl ester hydrochloride (1.1 eq., 1.38 g, 11 mmol) and triethylamine (1.2 eq., 1.67 mL, 12 mmol) in anhydrous DCM (20 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the intermediate amide as a white solid.
Step 2: Synthesis of 4-(aminomethyl)-N-(2-methoxy-2-oxoethyl)benzamide (1,4-Benzodiazepine-2,5-dione)
-
Dissolve the intermediate amide (1.0 eq., 3.94 g, 10 mmol) in a 4 M solution of HCl in 1,4-dioxane (25 mL).
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
To the resulting crude amine hydrochloride, add a suitable base such as triethylamine in a high-boiling point solvent like toluene.
-
Heat the mixture to reflux for 6-8 hours to effect intramolecular cyclization.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, concentrate the solvent and purify the residue by recrystallization or column chromatography to yield the desired 1,4-benzodiazepine-2,5-dione.
Reaction Workflow:
Caption: Hypothetical workflow for the synthesis of a 1,4-benzodiazepine-2,5-dione.
Application Note 2: Synthesis of a Quinazolinone Derivative
Overview:
Quinazolinones are another important class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This hypothetical protocol outlines a potential pathway to a quinazolinone derivative from this compound via an initial conversion to an anthranilic acid derivative followed by cyclization.
Experimental Protocol (Abbreviated):
-
Nitration: The aromatic ring of this compound could be nitrated at the position ortho to the carboxylic acid group using standard nitrating conditions (e.g., HNO₃/H₂SO₄).
-
Reduction: The nitro group is then selectively reduced to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation), yielding a 2-amino-3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid derivative.
-
Cyclization: This anthranilic acid derivative can then be cyclized with a suitable one-carbon source, such as formamide or an orthoester, under heating to form the quinazolinone ring.
-
Deprotection: The Boc group can be removed if the free amine is desired.
Reaction Workflow:
Caption: Hypothetical workflow for the synthesis of a quinazolinone derivative.
Conclusion
This compound represents a promising and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature allows for the strategic and controlled introduction of diversity elements, making it a valuable tool in the construction of compound libraries for drug discovery and chemical biology. The protocols outlined in this document are illustrative of the potential synthetic routes that can be envisioned starting from this compound. Researchers are encouraged to adapt and optimize these general methodologies to achieve the synthesis of their specific target heterocycles. Further exploration of the reactivity of this building block is warranted to fully exploit its potential in the field of heterocyclic chemistry.
Application Notes and Protocols for the Characterization of 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid and its derivatives. The methods outlined below are essential for confirming the identity, purity, and structural integrity of these compounds, which are valuable intermediates in pharmaceutical synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound derivatives. A reversed-phase method is typically employed to separate the target compound from starting materials, by-products, and other impurities.
Quantitative Data Summary
| Compound | Retention Time (t_R) (min) | Purity (%) | Detection Wavelength (nm) |
| This compound | ~10.1 | >95 | 254 |
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of a sample of this compound using reversed-phase HPLC with UV detection.
Materials:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Acetic acid (AcOH)
-
This compound sample
-
Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm) or equivalent
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Acetic acid in Water.
-
Mobile Phase B: 0.1% Acetic acid in Methanol.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-1 min: 10% B
-
1-7 min: 10% to 60% B
-
7-13 min: 60% to 90% B
-
13-18 min: 90% B
-
18.1-20 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components, expressed as a percentage.[1]
-
HPLC Workflow Diagram
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Molecular Weight Determination
LC-MS is a powerful technique for confirming the identity of this compound derivatives by providing molecular weight information. Electrospray ionization (ESI) is a suitable ionization technique for these molecules.
Quantitative Data Summary
| Compound | Ionization Mode | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
| This compound | ESI | 264.1 | 266.1 | 288.1 |
| 3-((tert-Butoxycarbonyl)amino)benzoic acid | ESI | 250.1 | - | - |
| Benzyl 3-(aminomethyl)benzoate | ESI⁺ | - | 242.2 | - |
Note: The molecular weight of this compound is 265.3 g/mol .
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight of this compound.
Materials:
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
LC-MS grade formic acid (FA)
-
Sample of this compound
Instrumentation:
-
LC-MS system with an ESI source.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
LC Conditions:
-
A short C18 column can be used for rapid analysis.
-
A fast gradient (e.g., 5% to 95% B in 5 minutes) is typically sufficient.
-
Flow rate: 0.5 mL/min.
-
-
MS Conditions (ESI):
-
Ionization Mode: Both positive and negative ion modes should be scanned to observe [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions.
-
Capillary Voltage: 3-4 kV
-
Drying Gas Temperature: 300-350 °C
-
Drying Gas Flow: 8-12 L/min
-
Nebulizer Pressure: 30-40 psi
-
Scan Range: m/z 100-500
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound of interest.
-
Identify the molecular ion peaks and compare them with the expected molecular weight.
-
LC-MS Workflow for Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound derivatives.
Quantitative Data Summary: ¹H NMR
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | CDCl₃ | 8.06 – 7.95 (m, 2H, Ar-H), 7.58 – 7.50 (m, 1H, Ar-H), 7.44 (t, J = 7.6 Hz, 1H, Ar-H), 4.93 (s, 1H, NH), 4.39 (d, J = 5.1 Hz, 2H, CH₂), 1.47 (s, 9H, C(CH₃)₃) |
Quantitative Data Summary: Predicted ¹³C NMR
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic acid) | ~171 |
| C=O (Carbamate) | ~156 |
| Quaternary C (Boc) | ~80 |
| CH₃ (Boc) | ~28 |
| CH₂ | ~45 |
| Aromatic CH | 128-132 |
| Aromatic C (quaternary) | 132-140 |
Experimental Protocol: NMR Analysis
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
Sample of this compound
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the protons to the molecular structure.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Analyze the chemical shifts to identify the different carbon environments (carbonyls, aromatic, aliphatic).
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Compare the observed chemical shifts with the expected values based on the structure and literature data for similar compounds.
-
NMR Analysis Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, key functional groups include the carboxylic acid, the carbamate, and the aromatic ring.
Quantitative Data Summary: Characteristic FTIR Peaks
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 2500-3300 | Strong, very broad |
| N-H (Carbamate) | Stretch | ~3350 | Medium |
| Aromatic C-H | Stretch | 3000-3100 | Medium to weak |
| Aliphatic C-H | Stretch | 2850-3000 | Medium |
| Carboxylic Acid C=O | Stretch | 1680-1710 | Strong |
| Carbamate C=O | Stretch | 1680-1720 | Strong |
| Aromatic C=C | Stretch | 1450-1600 | Medium |
| C-N | Stretch | 1230-1250 | Medium |
| C-O | Stretch | 1160-1170 | Strong |
Experimental Protocol: FTIR Analysis
Objective: To identify the key functional groups in this compound.
Materials:
-
Sample of this compound
-
Potassium bromide (KBr) for pellet preparation (optional)
Instrumentation:
-
FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure (using ATR-FTIR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum.
-
-
Sample Spectrum:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed peaks with the expected functional groups of the molecule.
-
References
Application Note: HPLC Analysis for Purity Determination of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid, a key building block in pharmaceutical synthesis. The described protocol provides a reliable and efficient means to determine the purity of this compound, separating it from potential process-related impurities and degradation products. This method is suitable for quality control in research, development, and manufacturing environments.
Introduction
This compound is a bifunctional molecule widely utilized in the synthesis of complex organic molecules, including peptidomimetics and other pharmaceutically active compounds. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the carboxylic acid moiety. Ensuring the purity of this intermediate is critical for the successful synthesis of the final target molecules and for meeting regulatory requirements.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds. This document provides a detailed reversed-phase HPLC (RP-HPLC) method for the accurate purity assessment of this compound.
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA)
-
Sample: this compound for analysis
Instrumentation
A standard HPLC system equipped with a UV detector is required.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Chromatographic Conditions
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 80 15.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 20 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare it in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation
The purity of the sample is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.
Table 1: Representative HPLC Data for Purity Analysis
| Peak ID | Compound Name | Retention Time (min) | Peak Area | % Area |
| 1 | Impurity 1 (e.g., 3-aminomethylbenzoic acid) | 3.2 | 15,000 | 0.3 |
| 2 | This compound | 9.8 | 4,950,000 | 99.0 |
| 3 | Impurity 2 (e.g., starting material) | 12.1 | 35,000 | 0.7 |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC purity analysis.
Conclusion
The HPLC method described in this application note is demonstrated to be suitable for the purity determination of this compound. The method is specific, and provides clear separation of the main compound from potential impurities. This protocol can be readily implemented in quality control laboratories for routine analysis of this important synthetic intermediate.
Application Notes and Protocols for NMR Spectroscopy of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and drug development. Its structure incorporates a benzoic acid moiety, a common pharmacophore, and a Boc-protected aminomethyl group, which allows for selective deprotection and further chemical modification. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of this compound.
Molecular Structure
Caption: Chemical structure of this compound.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2]
-
Mixing: Gently vortex or swirl the vial to ensure complete dissolution of the sample.
-
Filtering (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to avoid broad spectral lines.[3]
-
Transfer: Carefully transfer the clear solution into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency will be locked using the deuterium signal from the solvent. The magnetic field homogeneity will then be optimized through a process called shimming.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16-64 scans are usually adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline should be corrected to be flat.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[4]
-
Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. All peaks in both spectra should be accurately picked.
Data Presentation
The following tables summarize the expected ¹H and predicted ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.00 | m | 2H | Ar-H |
| ~7.54 | m | 1H | Ar-H |
| ~7.44 | t, J = 7.6 Hz | 1H | Ar-H |
| ~4.93 | s | 1H | NH |
| ~4.39 | d, J = 5.1 Hz | 2H | CH₂ -NH |
| ~1.47 | s | 9H | C(CH₃ )₃ |
Note: The data presented is based on a closely related compound, this compound, and may vary slightly for the target molecule.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~171 | C OOH |
| ~156 | NHC =O |
| ~139 | Ar-C |
| ~131 | Ar-C |
| ~129 | Ar-C H |
| ~128 | Ar-C H |
| ~127 | Ar-C H |
| ~80 | C (CH₃)₃ |
| ~45 | C H₂-NH |
| ~28 | C(C H₃)₃ |
Note: The ¹³C NMR chemical shifts are predicted based on typical values for similar functional groups and may not represent experimental values.
Results and Discussion
The ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, the amide proton, and the tert-butyl protons. The aromatic protons will appear in the downfield region (δ 7.4-8.0 ppm) with complex splitting patterns due to their meta-substitution. The methylene protons adjacent to the nitrogen will appear as a doublet around δ 4.4 ppm, coupled to the NH proton. The NH proton itself is expected to be a broad singlet around δ 4.9 ppm. The most upfield and prominent signal will be a sharp singlet at approximately δ 1.47 ppm, integrating to nine protons, which is characteristic of the tert-butyl group of the Boc protecting group.
The predicted ¹³C NMR spectrum will show signals for the carboxylic acid carbon at the most downfield position (~171 ppm). The carbonyl of the Boc group is expected around 156 ppm. The aromatic carbons will resonate in the δ 127-139 ppm region. The quaternary carbon of the tert-butyl group will appear around 80 ppm, while the methyl carbons will give a strong signal around 28 ppm. The methylene carbon will be observed around 45 ppm.
Logical Workflow
Caption: Experimental workflow for NMR analysis.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid, a valuable building block in medicinal chemistry and drug development.[1][2] The protocols are designed to be scalable and efficient, with a focus on providing clear, actionable instructions and comprehensive data for reproducibility.
Introduction
This compound, also known as Boc-3-(aminomethyl)benzoic acid, is a key intermediate in the synthesis of various pharmaceutical compounds.[2] The presence of the Boc-protecting group on the amine allows for selective reactions at the carboxylic acid functionality, making it a versatile reagent in peptide synthesis and the development of complex organic molecules.[2] This document outlines a reliable and scalable method for its preparation.
Synthetic Route Overview
The most common and efficient route for the large-scale synthesis of this compound involves the direct Boc-protection of 3-(aminomethyl)benzoic acid using di-tert-butyl dicarbonate (Boc₂O). This method is advantageous due to its relatively mild reaction conditions, high yields, and straightforward workup procedure.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
3-(Aminomethyl)benzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine)[3][4]
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[1][5]
-
-
Equipment:
-
Large-scale reaction vessel with mechanical stirring and temperature control
-
Addition funnel
-
pH meter or pH strips
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Drying oven or vacuum oven
-
Detailed Synthesis Protocol
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-(aminomethyl)benzoic acid in a mixture of tetrahydrofuran (THF) and deionized water.
-
Base Addition: Cool the mixture in an ice bath and slowly add a solution of sodium bicarbonate in deionized water while monitoring the pH to maintain basic conditions (pH 8-9).
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in THF to the reaction mixture via an addition funnel. The reaction is exothermic, and the temperature should be maintained below 25 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.[5]
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3 with 1 M HCl. A white precipitate of the product should form.[6]
-
Extract the aqueous layer with ethyl acetate (3x).[1]
-
Combine the organic layers and wash with deionized water and then with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1][5]
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if higher purity is required.[1][7]
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value | Reference |
| Starting Material | 3-(Aminomethyl)benzoic acid | |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), NaHCO₃ | [8] |
| Solvent System | Tetrahydrofuran (THF) / Water | [6][8] |
| Molar Ratio (Substrate:Boc₂O:Base) | 1 : 1.1 - 2.0 : 2.0 - 3.0 | [3][8] |
| Reaction Temperature | 0 °C to Room Temperature | [5] |
| Reaction Time | 12 - 16 hours | [6] |
| Typical Yield | 84 - 91% | [1][8] |
| Purity (by HPLC) | >98% (after purification) | [7] |
| Analytical Data | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | Consistent with the expected structure. |
Visualizations
Experimental Workflow Diagram
References
- 1. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-[(tert-Butoxycarbonylamino)methyl]benzoic acid | 33233-67-9 [chemicalbook.com]
- 7. 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic Acid [benchchem.com]
- 8. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Guide for Boc Group Removal Using TFA
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group with trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Boc deprotection using TFA?
A1: The cleavage of the Boc group with TFA is an acid-catalyzed process. The reaction proceeds through the protonation of the carbonyl oxygen of the Boc group by TFA, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine as a trifluoroacetate salt.[1][2][3][4] It is crucial to perform this reaction in a well-ventilated area as CO2 gas is evolved.[3][4][5]
Q2: What are the most common issues encountered during TFA-mediated Boc deprotection?
A2: The most frequent problems are incomplete deprotection and the formation of side products.[5][6] Incomplete removal can be due to insufficient acid concentration, short reaction times, or steric hindrance.[2][6][7] Side product formation is primarily caused by the reactive tert-butyl cation, an electrophile that can alkylate nucleophilic residues in the substrate.[2][7][8][9]
Q3: Which amino acid residues are particularly susceptible to side reactions?
A3: Amino acids with nucleophilic side chains are most vulnerable to alkylation by the tert-butyl cation generated during deprotection.[2][5][8][9] These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2][7][8][9]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also susceptible to oxidation.[2][7][8][9]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[2][5][7][9]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[2][5][7][9]
Q4: What are scavengers and why are they important in Boc deprotection?
A4: Scavengers are reagents added to the TFA "cleavage cocktail" to trap the reactive tert-butyl cation.[2][7][8][9] By reacting with this carbocation at a faster rate than the sensitive residues of the substrate, they prevent unwanted side reactions and improve the purity of the final product.[7][9]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
-
Symptom: Presence of starting material detected by TLC, LC-MS, or HPLC. In solid-phase peptide synthesis, this can lead to deletion sequences.[7]
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Concentration | Increase the TFA concentration. Common ranges are 20-50% TFA in dichloromethane (DCM).[1][5] For more resistant substrates, neat TFA or stronger acidic systems like 4M HCl in dioxane can be used.[6][7][9] |
| Insufficient Reaction Time or Temperature | Extend the reaction time and monitor progress by TLC or LC-MS.[1][7] Gentle heating can be employed, but this may also increase side product formation if scavengers are not used.[6][9] Microwave irradiation has been shown to accelerate deprotection.[5][10] |
| Steric Hindrance | For sterically hindered Boc groups, more forcing conditions such as a stronger acid, longer reaction time, or gentle warming may be necessary.[2][7][9] The use of an effective scavenger cocktail is crucial under these conditions.[2] |
| Poor Resin Swelling (Solid-Phase) | Insufficient swelling of the resin can limit the access of TFA to the peptide.[2][11] Ensure the resin is adequately washed and swollen in a suitable solvent like DCM before adding the TFA cleavage cocktail.[5][12] |
Issue 2: Formation of Unexpected Side Products
-
Symptom: Observation of unexpected peaks in HPLC or LC-MS, often with a mass shift of +56 Da, corresponding to tert-butylation.[2]
-
Possible Cause & Solution:
-
Alkylation of Sensitive Residues: The primary cause is the reaction of the tert-butyl cation with nucleophilic side chains.[7][8][9]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent.[5][6][7] The choice of scavenger depends on the amino acid composition of your molecule.
-
Data Presentation
Table 1: Typical Reaction Conditions for Boc Deprotection with TFA in DCM
| TFA Concentration (v/v) | Typical Reaction Time | Temperature | Notes |
| 20-25% | 2 hours | Room Temperature | A common and generally effective condition.[5][13] |
| 50% | 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates.[1][5] |
| 55% | 30 minutes | Room Temperature | Shown to yield higher purity peptides compared to 100% TFA in some cases.[5][11] |
| 100% (Neat TFA) | 5-15 minutes | Room Temperature | Very rapid deprotection, but may increase the risk of side products.[5][11] |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | Trp, general carbocation scavenger | 2.5-5% (v/v) |
| Triethylsilane (TES) | Trp, general carbocation scavenger | 5-10 equivalents |
| Water (H₂O) | General carbocation scavenger | 2.5-5% (v/v) |
| Thioanisole | Met, Tyr | 5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Cys | 2.5% (v/v) |
A widely used general-purpose scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[5][7][9]
Experimental Protocols
Protocol 1: Solution-Phase N-Boc Deprotection
-
Dissolve the Boc-protected compound in an anhydrous solvent such as dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[1]
-
If necessary, add the appropriate scavenger(s) (e.g., 10-20 equivalents of triethylsilane).[7][9]
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to the desired final concentration (e.g., 20-50% v/v).[1]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][9]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like DCM or toluene can help remove residual TFA.[5]
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a basic work-up (e.g., saturated aqueous NaHCO₃) followed by extraction if the free amine is not water-soluble.[5]
Protocol 2: Solid-Phase N-Boc Deprotection (for Peptides)
-
Wash the Boc-protected peptide-resin with dichloromethane (DCM) to remove residual solvents.[1][5]
-
Add a pre-prepared TFA cleavage cocktail (e.g., 95:2.5:2.5 TFA/H₂O/TIS) to the resin.[1][5]
-
Agitate the mixture at room temperature for 2-4 hours.[1][5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[1]
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.[1][5]
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.[1]
-
Isolate the peptide by centrifugation or filtration and wash the pellet with cold diethyl ether to remove scavengers.[1][5]
-
Dry the peptide under vacuum.[1]
Mandatory Visualization
Caption: Boc deprotection pathway with competing side reactions.
Caption: Troubleshooting workflow for TFA-mediated Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Synthesis of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage.
Stage 1: Boc Protection of 3-(aminomethyl)benzoic acid
Issue 1: Incomplete Reaction or Low Yield
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material (3-(aminomethyl)benzoic acid) remaining after the reaction. The overall yield of the desired Boc-protected product is lower than expected.
-
Possible Causes & Solutions:
-
Inadequate Base: The reaction requires a basic environment to deprotonate the amino group, facilitating its nucleophilic attack on the di-tert-butyl dicarbonate (Boc anhydride). Ensure the correct stoichiometry of a suitable base, such as sodium bicarbonate or sodium carbonate, is used.[1]
-
Insufficient Boc Anhydride: Use a slight excess (e.g., 1.1-1.2 equivalents) of Boc anhydride to ensure the complete conversion of the starting material.
-
Reaction Time/Temperature: The reaction may require stirring for an extended period (e.g., 12 hours) at room temperature to proceed to completion.[1] Gentle heating might be explored, but care should be taken to avoid potential side reactions.
-
Solvent Issues: Ensure that the solvents used (e.g., THF/water) are of appropriate quality and that the starting material is adequately dissolved to ensure a homogeneous reaction mixture.
-
Issue 2: Formation of Byproducts
-
Symptom: TLC or LC-MS analysis reveals the presence of unexpected peaks, indicating the formation of side products.
-
Possible Causes & Solutions:
-
Di-Boc Formation: Over-reaction with Boc anhydride can lead to the formation of a di-Boc derivative on the amino group. This can be minimized by carefully controlling the stoichiometry of the Boc anhydride and avoiding excessive reaction times.
-
Urea/Isocyanate Formation: Although less common without a catalyst like DMAP, the formation of urea or isocyanate derivatives can occur.[2] This is often promoted by elevated temperatures. Maintaining the reaction at room temperature is advisable.
-
Starting Material Impurities: Impurities in the starting 3-(aminomethyl)benzoic acid, such as secondary or tertiary amines, can lead to the formation of corresponding byproducts.[3] Ensure the purity of the starting material before use.
-
Stage 2: Saponification of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate
Issue 3: Incomplete Hydrolysis of the Methyl Ester
-
Symptom: Analysis of the crude product shows the presence of the starting methyl ester.
-
Possible Causes & Solutions:
-
Insufficient Base: Saponification requires a stoichiometric amount of a strong base like sodium hydroxide or lithium hydroxide to hydrolyze the ester. Ensure at least one equivalent of the base is used.
-
Reaction Time/Temperature: The hydrolysis may require refluxing for several hours to go to completion.[4] Monitor the reaction by TLC until the starting material is no longer observed.
-
Solvent System: A mixture of an organic solvent (e.g., methanol, THF) and water is typically used to ensure the solubility of both the ester and the hydroxide base.[4]
-
Issue 4: Unwanted Deprotection of the Boc Group
-
Symptom: The final product contains 3-(aminomethyl)benzoic acid, indicating the loss of the Boc protecting group.
-
Possible Causes & Solutions:
-
Harsh Basic Conditions: While the Boc group is generally stable to basic conditions, prolonged exposure to high concentrations of strong bases, especially at elevated temperatures, can lead to its cleavage.[5] Use the minimum necessary amount of base and avoid unnecessarily long reaction times at reflux.
-
Acidic Work-up: During the acidification step to protonate the carboxylate, localized high concentrations of strong acid can cause Boc deprotection. Add the acid slowly and with vigorous stirring, preferably at a low temperature (e.g., 0 °C), to maintain a controlled pH.
-
Issue 5: Formation of Other Byproducts
-
Symptom: The presence of unidentified impurities in the final product.
-
Possible Causes & Solutions:
-
Hydantoin Formation: In peptide synthesis, Boc-protected N-termini can sometimes lead to hydantoin formation under certain conditions, although this is less likely for this specific non-peptide substrate.[5]
-
Hydroxylation Products: If the starting materials for the initial synthesis of 3-(aminomethyl)benzoic acid contained impurities, these could carry through and lead to hydroxylated byproducts.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthetic route for this compound?
A1: The common synthetic route involves two main steps:
-
Boc Protection: The amino group of 3-(aminomethyl)benzoic acid is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like sodium bicarbonate in a solvent mixture such as THF and water.
-
Esterification (if starting from the amino acid) and subsequent Saponification: If starting with 3-(aminomethyl)benzoic acid, it is first esterified to the methyl ester. The more direct route starts with methyl 3-(aminomethyl)benzoate which is then Boc-protected. The final step is the saponification (base-catalyzed hydrolysis) of the methyl ester to the carboxylic acid using a base like NaOH or LiOH in a solvent mixture like methanol/water or THF/water, followed by acidic workup.[4]
Q2: Which analytical techniques are recommended for monitoring the reaction progress and purity of the final product?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of both the Boc protection and saponification steps. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended to identify and quantify any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product.
Q3: Is the Boc protecting group completely stable under the basic conditions of saponification?
A3: The Boc group is generally considered stable to the basic conditions typically employed for saponification (e.g., NaOH or LiOH in aqueous methanol or THF at room temperature to moderate reflux).[5][6] However, it is not completely inert, and prolonged exposure to strong bases, higher temperatures, or certain nucleophiles can lead to its cleavage.[5] It is advisable to use the mildest conditions necessary to achieve complete ester hydrolysis.
Q4: What are the most common impurities to look out for in the final product?
A4: Common impurities can include:
-
Unreacted starting material (methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate).
-
The deprotected product (3-(aminomethyl)benzoic acid).
-
Byproducts from the Boc protection step, such as the di-Boc derivative or urea byproducts, if not fully removed during purification of the intermediate.
-
Impurities from the initial 3-(aminomethyl)benzoic acid starting material, such as secondary or tertiary amine derivatives.[3]
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of this compound and its precursors.
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Reference |
| Boc Protection | 3-Aminobenzoic acid | 3-((tert-Butoxycarbonyl)amino)benzoic acid | Boc anhydride, NaHCO₃, THF/H₂O | 84 | >95 | [1] |
| Esterification | 3-((tert-Butoxycarbonyl)amino)benzoic acid | Methyl 3-((tert-butoxycarbonyl)amino)benzoate | Thionyl chloride, Methanol | 89 | Not stated | [7] |
| Boc Protection | 4-(Aminomethyl)benzoic acid | 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid | Boc anhydride, NaHCO₃, THF/H₂O | 93 | >95 | [1] |
Note: Data for the direct saponification of methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate was not explicitly found in the searched literature, and the yields for saponification can be highly variable depending on the specific reaction conditions and purification methods.
Visual Troubleshooting Guide
The following workflow provides a logical approach to troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-((tert-Butoxycarbonyl)amino)benzoic acid (Intermediate)
This protocol is adapted from a procedure for a similar compound.[1]
-
Dissolve 3-aminobenzoic acid (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium bicarbonate (3.0 equivalents) to the solution.
-
Add di-tert-butyl dicarbonate (Boc anhydride, 2.0 equivalents) dissolved in THF.
-
Stir the mixture at room temperature for 12 hours.
-
After the reaction is complete (monitored by TLC), acidify the solution to pH 3 with 1N HCl.
-
Extract the aqueous solution with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a mixture of ethyl acetate and petroleum ether.
Protocol 2: General Procedure for Saponification of a Methyl Ester
This is a general protocol that can be adapted for the hydrolysis of methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate.[4]
-
Dissolve the methyl ester (1.0 equivalent) in a mixture of methanol and water.
-
Add sodium hydroxide (1.0 - 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with 1N HCl to a pH of 3-4, which will precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
References
- 1. rsc.org [rsc.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. reddit.com [reddit.com]
- 7. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield or no desired product after the reaction. What could be the problem?
Answer: Low or no product yield can stem from several factors related to the starting materials, reaction conditions, or work-up procedure. Here are the primary aspects to investigate:
-
Reagent Quality:
-
Starting Material Purity: Ensure the 3-(aminomethyl)benzoic acid is pure. Impurities can interfere with the reaction.
-
Boc-Anhydride Quality: Di-tert-butyl dicarbonate (Boc₂O) can decompose over time. Use fresh or properly stored Boc₂O.
-
-
Reaction Conditions:
-
Insufficient Base: The reaction requires a base to deprotonate the amino group, facilitating its nucleophilic attack on the Boc-anhydride. Ensure the correct stoichiometry of the base is used. Common bases include sodium bicarbonate, sodium carbonate, and triethylamine.[1][2][3]
-
Incorrect pH: The pH of the reaction mixture is crucial. For reactions in aqueous media, maintaining a basic pH (typically 8-10) is essential for the amine to be sufficiently nucleophilic.[4]
-
Low Temperature: While the reaction is often performed at room temperature, gentle heating might be necessary if the reaction is sluggish.[3] However, excessive heat can lead to the decomposition of Boc-anhydride.
-
Poor Solubility: 3-(aminomethyl)benzoic acid can exist as a zwitterion, leading to poor solubility in some organic solvents.[2] Using a co-solvent system, such as THF/water or dioxane/water, can improve solubility and reaction efficiency.[1][3][4]
-
-
Work-up Procedure:
-
Premature Acidification: Do not acidify the reaction mixture before the reaction is complete, as this will protonate the amine and halt the reaction.
-
Incorrect pH for Extraction: After the reaction is complete, the mixture is typically acidified to a pH of about 2-3 to protonate the carboxylate and precipitate the product or enable its extraction into an organic solvent like ethyl acetate.[4][5][6] If the pH is not acidic enough, the product will remain in the aqueous layer as its carboxylate salt.
-
Issue 2: Presence of Impurities in the Final Product
Question: My final product is not pure. What are the likely impurities and how can I avoid them?
Answer: Impurities can arise from side reactions or incomplete reactions. Common impurities include:
-
Unreacted Starting Material: If the reaction is incomplete, you will have unreacted 3-(aminomethyl)benzoic acid in your product.
-
Solution: Increase the reaction time, use a slight excess of Boc-anhydride, or optimize the base and solvent system. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Side Products:
-
N,N-di-Boc protected amine: Using a large excess of Boc-anhydride and base can sometimes lead to the formation of the di-protected product.
-
Solution: Use a controlled amount of Boc-anhydride (typically 1.1-1.5 equivalents).
-
-
Urea byproducts: These can form from the reaction of the amine with isocyanate, which can be generated from the decomposition of Boc-anhydride.
-
Solution: Use high-quality Boc-anhydride and avoid excessive heat.
-
-
-
Purification:
-
Inadequate Washing: Ensure the extracted organic layer is thoroughly washed to remove water-soluble impurities.
-
Recrystallization/Chromatography: If simple extraction and washing are insufficient, purification by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel may be necessary.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for this reaction?
A1: A mixture of an organic solvent and water is generally most effective. A common and successful system is a 1:1 mixture of tetrahydrofuran (THF) and water.[1][4] This combination helps to dissolve both the polar 3-(aminomethyl)benzoic acid and the less polar di-tert-butyl dicarbonate. Other suitable solvents include dioxane and acetonitrile.[3]
Q2: Which base should I use and in what quantity?
A2: Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are frequently used bases for this reaction in aqueous systems.[1][6] Typically, 2-3 equivalents of the base are used to ensure the reaction medium remains basic. Triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used in anhydrous organic solvents.[7]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to ensure the carboxylic acid is protonated and moves up the plate. The starting material (amino acid) will have a very low Rf value, while the Boc-protected product will have a higher Rf. Staining with ninhydrin can be used to visualize the starting material, as it will stain primary amines.
Q4: What is the correct work-up procedure?
A4: A typical work-up procedure is as follows:
-
Once the reaction is complete (as determined by TLC), remove the organic solvent (e.g., THF) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 using a dilute acid such as 1M HCl.[4][5][6] This will cause the product to precipitate as a solid.
-
Extract the product into an organic solvent like ethyl acetate (3x).[5][6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to obtain the crude product.[5][6]
-
Purify the crude product by recrystallization or column chromatography if necessary.
Q5: Can the carboxylic acid group interfere with the reaction?
A5: Yes, under certain conditions, the carboxylic acid can react with Boc-anhydride to form a mixed anhydride. This intermediate is generally unstable in aqueous basic conditions and will hydrolyze back to the carboxylic acid.[2] However, in anhydrous conditions, it could potentially react with another amine molecule, leading to side products. Performing the reaction in an aqueous basic medium helps to minimize this side reaction.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection of Aminobenzoic Acids
| Starting Material | Base (Equivalents) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 3-Aminobenzoic acid | Na₂CO₃ (in 5% w/v solution) | THF/Water | 12 | 91 | [5][6] |
| 4-(Aminomethyl)benzoic acid | NaHCO₃ (to pH ≈ 8-9) | THF/Water (1:1) | 16 | 97 | [4] |
| Amino acids (general) | NaHCO₃ (3.0) | THF/Water | 12 | 65-84 | [1] |
Experimental Protocols
Protocol 1: Boc Protection of 3-(aminomethyl)benzoic acid using Sodium Bicarbonate
This protocol is adapted from procedures for similar substrates.[1][4]
-
Dissolution: Dissolve 3-(aminomethyl)benzoic acid (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (3.0 eq.) to the solution and stir until it dissolves.
-
Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.5 eq.) in THF to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude this compound.
-
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. reddit.com [reddit.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. 4-[(tert-Butoxycarbonylamino)methyl]benzoic acid | 33233-67-9 [chemicalbook.com]
- 5. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Crude 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification process.
Issue 1: The product has "oiled out" during recrystallization and is not solidifying.
Possible Causes and Solutions:
-
High Impurity Level: A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil.
-
Solution: Attempt an initial purification by column chromatography to remove the bulk of impurities and then proceed with recrystallization.
-
-
Inappropriate Solvent System: The chosen solvent may not be ideal for inducing crystallization of your specific compound.
-
Solution: Experiment with different solvent systems. A common and effective system for Boc-protected amino acids is a mixture of a "good" solvent (dissolves the compound well when hot) and a "poor" solvent (dissolves the compound poorly even when hot). Examples include ethyl acetate/hexane, and ethanol/water.[1]
-
-
Cooling Too Rapidly: Fast cooling can lead to the formation of supersaturated oil instead of an ordered crystal lattice.
-
Solution: Allow the hot, dissolved solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling process. Once at room temperature, the flask can be moved to a refrigerator and then an ice bath to maximize crystal formation.
-
-
Insufficient Concentration: The solution might be too dilute for crystals to form.
-
Solution: Carefully evaporate some of the solvent to increase the concentration of the product and attempt to recrystallize again.[1]
-
Logical Workflow for "Oiling Out" Issue
Caption: Troubleshooting workflow for an oily product during recrystallization.
Issue 2: Low yield after purification.
Possible Causes and Solutions:
-
Excessive Solvent in Recrystallization: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor, even at low temperatures.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Premature Crystallization: Crystals forming before the removal of insoluble impurities during a hot filtration step will lead to product loss.
-
Solution: Ensure all glassware for hot filtration is pre-heated to prevent premature crystallization.
-
-
Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes.
-
-
Loss During Washing: Washing the collected crystals with a solvent in which they have some solubility will lead to product loss.
-
Solution: Wash the crystals with a minimal amount of ice-cold "poor" solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities often stem from the starting materials and byproducts of the Boc-protection reaction. These can include:
-
Unreacted 3-(aminomethyl)benzoic acid: The starting amine.
-
Excess Di-tert-butyl dicarbonate (Boc-anhydride): The Boc-protecting reagent.
-
Byproducts from Boc-anhydride: Such as tert-butanol.[1]
-
Di-Boc protected product: Where the carboxylic acid is also esterified with a tert-butyl group, although this is less common under standard conditions.
Q2: Which purification technique is better, recrystallization or column chromatography?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is often effective for removing small amounts of impurities and can be easily scaled up. It is generally preferred if the crude product is already relatively pure.
-
Column Chromatography is more effective for separating complex mixtures with multiple components or when the impurities have similar solubility profiles to the desired product. It is often used for an initial, rough purification of very crude material.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation of the desired product from impurities. A successful purification will show a single spot for the purified product with a different Rf value from the impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product.
Data Presentation
The following table summarizes typical results that can be expected from the purification of crude this compound.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Recrystallization | 85-90% | >98% | 70-85% | Effective for removing minor impurities. Yield can be lower if too much solvent is used. |
| Column Chromatography | 60-80% | >95% | 60-80% | Good for removing significant amounts of impurities and byproducts with different polarities. |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or ethanol). Add the solvent portion-wise while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Slowly add a "poor" solvent (e.g., hexane or water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or ethanol). Add the solvent portion-wise while heating and stirring until the solid is completely dissolved.
-
Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Experimental Workflow for Recrystallization
Caption: Step-by-step workflow for the recrystallization process.
Protocol 2: Silica Gel Column Chromatography
-
Solvent System Selection: Determine an appropriate mobile phase using TLC. A common starting point for Boc-protected amino acids is a mixture of ethyl acetate and hexane. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
References
avoiding tert-butylation side products during Boc deprotection
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing tert-butylation side products during the deprotection of the tert-butoxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tert-butylation side products during Boc deprotection?
A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a powerful electrophile and can alkylate nucleophilic residues within the substrate, leading to undesired modifications.[1][3]
Q2: Which functional groups and amino acid residues are most susceptible to tert-butylation?
A2: Functional groups and amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[2][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][4]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[2][4]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[2][4]
-
Guanidines and Amidines: These electron-rich functional groups are also susceptible to alkylation.[3][5]
Q3: What are scavengers and how do they prevent the formation of tert-butylation side products?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[1][5] Scavengers are typically nucleophilic compounds.[1]
Q4: When should I consider using an alternative, milder Boc deprotection method?
A4: You should consider alternative methods if your substrate is highly sensitive to strong acidic conditions, leading to degradation or other side reactions beyond tert-butylation.[6][7] Milder methods can also be beneficial when other acid-labile protecting groups are present that you wish to keep intact.[8]
Troubleshooting Guides
Issue: Observation of unexpected peaks in HPLC/LC-MS after deprotection, often with a +56 Da mass shift.
This mass shift corresponds to the addition of a tert-butyl group (C₄H₈).
-
Possible Cause: Generation of the tert-butyl cation and its subsequent reaction with nucleophilic sites on your molecule.[4]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[2][4] Refer to the tables below for guidance on scavenger selection.
Data Presentation
Table 1: Common Scavengers for Preventing Tert-butylation
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger[2] |
| Triethylsilane (TES) | 5 - 10% | Effective at reducing the tert-butyl cation to isobutane[2] |
| Water | 1 - 5% | General carbocation scavenger, forms tert-butanol[2] |
| Thioanisole | 5 - 10% | Carbocation scavenger, particularly effective in preventing S-alkylation of Met[2] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation scavenger, protects Cysteine residues[2] |
| Phenol | 5% | Carbocation Scavenger[2] |
Table 2: Common Scavenger Cocktails for Boc Deprotection
| Cocktail Name | Composition (v/v/v) | Primary Use & Key Features |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | A general-purpose and effective cocktail for many sequences.[2] |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | Used for peptides with multiple sensitive residues.[2][9] |
| For Methionine-containing Peptides | TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w) | Specifically designed to prevent both S-alkylation and oxidation of methionine.[2] |
Table 3: Effectiveness of Scavenger Cocktails in Preventing S-tert-butylation of a Cysteine-containing Peptide
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K | >98 | <2 |
| Data is illustrative and based on literature reports.[1] |
Experimental Protocols
Protocol 1: General Boc Deprotection using Trifluoroacetic Acid (TFA) with a Scavenger
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[6]
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, add 2.5-5% (v/v) of Triisopropylsilane (TIS).[2]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by an appropriate analytical method (e.g., TLC or LC-MS).[1]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by standard methods such as precipitation in cold ether or chromatography.[1]
Protocol 2: Boc Deprotection using HCl in Dioxane
For substrates where TFA is not effective or causes degradation, a stronger acid system may be required.
-
Preparation: Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent.
-
Deprotection: Add a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.[6]
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[6]
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This method is suitable for substrates with acid-sensitive functional groups.[10][11]
-
Preparation: In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.
-
Reagent Addition: Stir the solution at room temperature for 5 minutes. Add oxalyl chloride (3 equivalents) to the solution. A slight increase in temperature may be observed.[10][12]
-
Reaction: Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.[10][11]
-
Work-up: Upon completion, add deionized water slowly to the flask. Extract the crude material with a suitable organic solvent (e.g., dichloromethane), wash with water, dry the organic layer, and concentrate under reduced pressure. Further purification can be done by flash column chromatography if necessary.[10]
Visualizations
Caption: Mechanism of Boc deprotection and scavenger intervention.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. awuahlab.com [awuahlab.com]
Technical Support Center: Navigating Solubility Challenges with Boc-3-AMBA for Reaction Scale-Up
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Boc-3-aminomethylbenzoic acid (Boc-3-AMBA) during reaction scale-up.
Frequently Asked Questions (FAQs)
Q1: What makes Boc-3-AMBA challenging to dissolve?
A1: The solubility of Boc-3-AMBA is influenced by its molecular structure, which contains both a hydrophobic tert-butyloxycarbonyl (Boc) protecting group and a more polar aminomethylbenzoic acid moiety. This amphipathic nature can lead to limited solubility in a wide range of common organic solvents. The crystalline structure of the solid material can also significantly impact the energy required to dissolve it.
Q2: Which solvents are recommended for dissolving Boc-3-AMBA?
A2: Polar aprotic solvents are generally the most effective for dissolving Boc-3-AMBA. Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) typically exhibit the highest solvating power for this compound. Dichloromethane (DCM) and tetrahydrofuran (THF) can also be used, but the solubility is expected to be lower.
Q3: Can I heat the mixture to improve the solubility of Boc-3-AMBA?
A3: Gentle warming can significantly improve the solubility of Boc-3-AMBA. However, caution is advised as excessive or prolonged heating can lead to the degradation of the Boc protecting group, especially in the presence of acidic or basic impurities. It is recommended to conduct a small-scale stability test before applying heat to a large-scale reaction. A water bath at 30-40°C is a good starting point.
Q4: What is a co-solvent system and how can it help with Boc-3-AMBA solubility?
A4: A co-solvent system is a mixture of two or more solvents designed to enhance the solubility of a compound that is poorly soluble in individual solvents. For Boc-3-AMBA, a mixture of a highly polar aprotic solvent with a less polar solvent can be effective. For example, a combination of DMF and DCM can provide a balanced polarity to solvate both the polar and non-polar regions of the molecule.
Q5: My Boc-3-AMBA precipitates out of solution during the reaction. What should I do?
A5: Precipitation during a reaction can be due to several factors, including a change in temperature, a change in the solvent composition as reactants are consumed and products are formed, or the formation of a less soluble salt. To address this, you can try to:
-
Increase the reaction temperature slightly, if the reaction chemistry allows.
-
Add a small amount of a high-solubility co-solvent like DMF or NMP.
-
Increase the total solvent volume to maintain a lower concentration.
Data Presentation: Estimated Solubility of Boc-3-AMBA
Due to the limited availability of specific quantitative solubility data for Boc-3-AMBA in public literature, the following table provides an estimated qualitative and quantitative solubility profile based on the general behavior of structurally similar Boc-protected amino acids. These values should be used as a guideline and confirmed experimentally.
| Solvent | Chemical Formula | Type | Estimated Solubility Range | Notes |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High (> 100 mg/mL) | Often the solvent of choice for peptide coupling reactions. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | High (> 100 mg/mL) | Similar to DMF, good for dissolving polar compounds. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High (> 100 mg/mL) | Excellent solvent, but can be difficult to remove and may interfere with some reactions. |
| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Medium (10 - 50 mg/mL) | Often used in combination with more polar solvents. |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Low to Medium (1 - 20 mg/mL) | May require heating or co-solvents to achieve useful concentrations. |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Low (< 10 mg/mL) | Generally not a good primary solvent for Boc-3-AMBA. |
| Water | H₂O | Polar Protic | Very Low (< 1 mg/mL) | Insoluble in neutral water. Solubility increases in basic conditions due to salt formation. |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility of Boc-3-AMBA
This protocol outlines a method to estimate the solubility of Boc-3-AMBA in a given solvent at room temperature.
Materials:
-
Boc-3-AMBA
-
Selected solvents (e.g., DMF, NMP, DMSO, DCM, THF)
-
Small vials with magnetic stir bars
-
Magnetic stir plate
-
Analytical balance
-
Micropipettes
-
Filtration unit (e.g., 0.45 µm PTFE syringe filter)
Procedure:
-
Add a pre-weighed amount of Boc-3-AMBA (e.g., 10 mg) to a vial.
-
Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.
-
Stir the mixture vigorously at room temperature for 15-20 minutes.
-
Visually inspect the solution. If all the solid has dissolved, proceed to step 5. If solid remains, add another measured aliquot of the solvent and continue stirring.
-
Repeat step 4 until all the solid is dissolved. Record the total volume of solvent added.
-
Calculate the approximate solubility in mg/mL.
-
For a more accurate determination, create a saturated solution by adding an excess of Boc-3-AMBA to a known volume of solvent and stirring for several hours to reach equilibrium.
-
Filter the saturated solution to remove any undissolved solid.
-
Carefully evaporate the solvent from a known volume of the filtrate and weigh the remaining solid to determine the concentration.
Protocol 2: Scale-Up Reaction with a Poorly Soluble Boc-Amino Acid
This protocol provides a general workflow for scaling up a reaction involving a poorly soluble Boc-protected amino acid like Boc-3-AMBA, focusing on maintaining solubility.
Materials:
-
Boc-3-AMBA
-
Other reactants (e.g., amine, coupling agent)
-
Reaction solvent(s)
-
Reaction vessel with overhead stirring and temperature control
-
Addition funnel
Procedure:
-
Pre-dissolution of Boc-3-AMBA: In a separate vessel, dissolve the required amount of Boc-3-AMBA in a minimal amount of a high-solubility solvent (e.g., DMF). Gentle warming (30-40°C) and sonication can be used to aid dissolution.
-
Reaction Setup: Charge the main reaction vessel with the other reactants and the bulk of the reaction solvent.
-
Controlled Addition: Slowly add the pre-dissolved Boc-3-AMBA solution to the reaction vessel via an addition funnel over a period of time. This helps to maintain a low instantaneous concentration of Boc-3-AMBA, preventing precipitation.
-
Temperature Control: Maintain a constant reaction temperature. If the reaction is exothermic, ensure adequate cooling is in place.
-
Monitoring: Monitor the reaction for any signs of precipitation. If precipitation occurs, consider the troubleshooting steps outlined in the FAQs.
-
Work-up: Upon reaction completion, proceed with the work-up procedure. Be aware that the use of high-boiling point solvents like DMF or NMP will require specific purification techniques such as aqueous extraction or high-vacuum distillation for removal.
Mandatory Visualizations
Caption: Experimental workflow for determining solubility and reaction scale-up.
Caption: Troubleshooting guide for addressing solubility issues with Boc-3-AMBA.
Technical Support Center: Alternative Methods for Boc Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on alternative methods for the removal of the tert-butyloxycarbonyl (Boc) protecting group without the use of strong acids. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors, particularly when dealing with acid-sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to strong acids like TFA for Boc deprotection?
A1: While trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection, it can be detrimental to sensitive functional groups within a molecule.[1][2] Strong acids can cause side reactions such as the cleavage of other acid-labile protecting groups (e.g., tert-butyl esters, trityl groups), degradation of the molecule itself, or the formation of byproducts through reactions with the tert-butyl cation generated during deprotection.[3][4] Alternative, milder methods are crucial for the successful synthesis of complex and sensitive molecules.[2]
Q2: What are the main categories of alternative Boc deprotection methods?
A2: Alternative methods for Boc deprotection can be broadly categorized into:
-
Milder Acidic Conditions: Utilizing weaker Brønsted acids that can still effect cleavage of the Boc group but are less likely to damage sensitive functionalities.[5]
-
Lewis Acid-Mediated Deprotection: Employing Lewis acids to coordinate with the Boc group and facilitate its removal under non-protic conditions.[5][6]
-
Thermal Deprotection: Using heat to induce the cleavage of the Boc group, often without the need for any reagents.[5][7]
-
Other Non-Acidic Methods: A variety of other reagents and conditions that operate under neutral or near-neutral pH.[5][8]
Q3: What is the primary cause of side reactions during Boc deprotection, even with milder methods?
A3: The main culprit for many side reactions is the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group.[3][9] This electrophilic carbocation can alkylate nucleophilic sites on the substrate, such as electron-rich aromatic rings (e.g., in tryptophan) or sulfur-containing residues (e.g., in methionine), leading to undesired byproducts.[3][9]
Q4: How can I minimize side reactions caused by the tert-butyl cation?
A4: The most effective strategy is to use "scavengers" in the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it before it can cause unwanted side reactions.[10] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[3]
Q5: Are there any "green" or environmentally friendly options for Boc deprotection?
A5: Yes, thermal deprotection using boiling water is considered a "green" alternative as it avoids the use of strong acids and organic solvents.[11][12] Additionally, mechanochemical methods, such as ball milling with p-toluenesulfonic acid, offer a solvent-free approach.[13][14]
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection with Alternative Methods
-
Possible Cause: The chosen alternative method may not be sufficiently reactive for a particularly stable Boc-protected amine. Steric hindrance around the Boc group can also slow down the reaction.[8][10]
-
Troubleshooting Steps:
-
For Thermal Methods: Increase the reaction temperature or prolong the reaction time.[7] Be mindful that excessively high temperatures can lead to substrate degradation.[7]
-
For Lewis Acid Methods: Increase the equivalents of the Lewis acid (e.g., ZnBr₂).[15] Ensure the reaction is performed under anhydrous conditions, as water can deactivate the Lewis acid.[6]
-
For Milder Acidic Methods: A slight increase in the amount of the mild acid or a switch to a slightly stronger, yet still mild, acid could be beneficial.
-
For Oxalyl Chloride/Methanol: Ensure the oxalyl chloride is of good quality and added dropwise to the methanol solution of the substrate.[1][16]
-
Issue 2: Observation of Unexpected Byproducts
-
Possible Cause: Even with milder methods, side reactions can occur. For instance, with TMSI, silylation of other functional groups might be a competing reaction. With thermal methods, high temperatures might cause unintended rearrangements or eliminations.[7][17]
-
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to identify the formation of byproducts early on and optimize the reaction time.
-
Temperature Control: For thermal methods, carefully control the temperature to find a balance between efficient deprotection and minimal byproduct formation.
-
Reagent Purity: Ensure the purity of all reagents, as impurities can sometimes catalyze side reactions.
-
Literature Search: For the specific alternative method and substrate class, a targeted literature search may reveal known side reactions and mitigation strategies.
-
Data Presentation: Comparison of Alternative Boc Deprotection Methods
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference(s) |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240 °C | 30 min | 88-93% | [2][18] |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | [2][11] |
| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, RT | Not Specified | High | [2] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [1][2][16][19] |
| **Zinc Bromide (ZnBr₂) ** | Secondary Amines | ZnBr₂ (excess), DCM, RT | ~3 days | Not specified | [15] |
| Trimethylsilyl Iodide (TMSI) | General Amines | TMSI (1.2 equiv.), CHCl₃, RT | Overnight | Not specified | [20] |
| p-Toluenesulfonic Acid (pTSA) | General Amines | pTSA (2 equiv.), Ball-milling, RT | 10 min | Quantitative | [13][14] |
Experimental Protocols
Protocol 1: Thermal Deprotection in Boiling Water
This method is advantageous for its simplicity and environmentally friendly nature.
-
Setup: In a round-bottom flask equipped with a reflux condenser, add the N-Boc protected amine (1.0 mmol) and water (1 mL).[8]
-
Reaction: Heat the mixture to reflux (90-100°C) and stir vigorously.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). For many substrates, the reaction is complete within 12 minutes.[8]
-
Work-up: After completion, cool the reaction mixture to room temperature. Add dichloromethane (5 mL) and stir. Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[8]
Protocol 2: Deprotection using Oxalyl Chloride in Methanol
This mild method is tolerant of various functional groups.[1][16]
-
Setup: Dissolve the N-Boc protected substrate (1.0 mmol) in methanol (5 mL) in a round-bottom flask at room temperature.[8]
-
Reagent Addition: Add oxalyl chloride (3.0 mmol, 3 equivalents) dropwise to the solution.[8] A sputtering and a slight increase in temperature may be observed.[21]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[8]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with a suitable organic solvent.[8]
Protocol 3: Lewis Acid-Mediated Deprotection with Zinc Bromide (ZnBr₂)
This method can be selective for the deprotection of secondary N-Boc groups.[15]
-
Setup: To a solution of the Boc-protected amine (e.g., 0.76 mmol) in dichloromethane (10 mL), add zinc bromide (e.g., 3.1 mmol).[15]
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can be long, up to 3 days.[15]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an aqueous solution of Na₂CO₃ and extract with dichloromethane. The combined organic layers are then washed with brine, dried over Na₂SO₄, and concentrated to give the product.[22]
Protocol 4: Deprotection using Trimethylsilyl Iodide (TMSI)
TMSI offers a mild and non-hydrolytic method for Boc deprotection.[20]
-
Setup: Dissolve the Boc-protected amine (e.g., 0.39 mmol) in chloroform (3.0 mL) at room temperature.[20]
-
Reagent Addition: Add trimethylsilyl iodide (TMSI) (e.g., 0.46 mmol) dropwise to the solution.[20]
-
Reaction: Stir the reaction mixture at room temperature overnight.[20]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: The work-up procedure typically involves quenching the reaction with methanol and removing the solvent under reduced pressure. Further purification may be necessary.[12]
Mandatory Visualizations
References
- 1. awuahlab.com [awuahlab.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 14. fulir.irb.hr [fulir.irb.hr]
- 15. Zinc Bromide [commonorganicchemistry.com]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Trimethylsilyl Iodide [commonorganicchemistry.com]
- 21. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 22. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
Technical Support Center: Preventing Ester Bond Cleavage During Boc Deprotection
Welcome to the technical support center for chemists and researchers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the common challenge of preventing ester bond cleavage during the deprotection of tert-butyloxycarbonyl (Boc) protecting groups.
Troubleshooting Guide: Preserving Ester Integrity
Question: My ester is being cleaved during Boc deprotection with Trifluoroacetic Acid (TFA). What can I do?
Answer: Cleavage of sensitive ester groups during TFA-mediated Boc deprotection is a common side reaction. The highly acidic conditions required to remove the Boc group can also hydrolyze various ester functionalities.[1] Here are several strategies to mitigate or prevent this unwanted cleavage:
-
Modification of Acidic Conditions: The strength and type of acid, as well as the solvent system, can be adjusted to favor selective Boc removal.[1]
-
Alternative Deprotection Reagents: Several non-TFA based methods have been developed for milder deprotection.[1][2]
-
Thermal Deprotection: In some cases, heat can be used to remove the Boc group without the need for strong acids.[1][3]
The following sections provide more detailed solutions.
Question: How can I modify my acidic deprotection protocol to spare my ester group?
Answer: You can often achieve selective Boc deprotection by fine-tuning the acidic reaction conditions.
-
Use a Milder Acid: Instead of neat TFA, consider using a milder acidic system. Aqueous phosphoric acid (85 wt%) is an effective reagent for Boc deprotection that is compatible with acid-sensitive functionalities like benzyl and methyl esters.[1][4]
-
Change the Solvent System: Using specific solvent combinations can modulate the acidity and improve selectivity. A mixture of methanesulfonic acid in tert-butyl acetate (tBuOAc) and dichloromethane (CH2Cl2) has been used to selectively remove the Boc group in the presence of a tert-butyl ester.[1][4] Similarly, concentrated sulfuric acid in tBuOAc can also be effective.[1][4]
-
Control Reaction Time and Temperature: Carefully monitoring the reaction by thin-layer chromatography (TLC) and running the reaction at a lower temperature (e.g., 0 °C) can help to minimize ester cleavage by stopping the reaction as soon as the Boc group is removed.[1]
Question: Are there non-TFA reagents I can use for Boc deprotection to avoid ester cleavage?
Answer: Yes, several alternative reagents can selectively remove the Boc group while leaving ester bonds intact.
-
Oxalyl Chloride in Methanol: This system provides a mild method for the deprotection of N-Boc from a wide range of substrates, including those with acid-labile groups.[1][5][6] The reactions are typically run at room temperature.[1][5]
-
4M HCl in Dioxane: This is a common and often cleaner alternative to TFA/DCM for Boc deprotection.[1] Running the reaction at 0°C can further enhance selectivity.[1]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) can facilitate Boc deprotection under milder conditions than strong Brønsted acids.[3][7]
-
Thermal Methods: For substrates that can tolerate heat, thermal deprotection in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can be an effective acid-free method.[2][3][8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of ester cleavage during Boc deprotection?
A1: During acid-catalyzed Boc deprotection, the acid protonates the carbonyl oxygen of the ester group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture, leading to hydrolysis. The tert-butyl cation generated from the Boc group can also lead to side reactions.[1]
Q2: Can I use scavengers to prevent ester cleavage?
A2: While scavengers like triisopropylsilane (TIS) or water are primarily used to quench the tert-butyl cation and prevent side reactions like t-butylation of sensitive residues (e.g., Cys, Trp), they do not directly prevent the acid-catalyzed hydrolysis of esters.[1]
Q3: My substrate contains other acid-labile groups besides an ester. What is the best approach?
A3: For highly sensitive substrates, non-acidic deprotection methods are recommended.[3] Thermal deprotection or the use of oxalyl chloride in methanol are excellent starting points.[2][3][5] It is advisable to perform a small-scale test reaction to determine the optimal conditions for your specific substrate.
Data Presentation: Comparison of Boc Deprotection Methods
The following table summarizes various conditions for Boc deprotection, highlighting their compatibility with ester functionalities.
| Method/Reagent | Solvent | Temperature | Typical Time | Yield (%) | Ester Compatibility | Reference(s) |
| Modified Acidic Conditions | ||||||
| 85 wt% aq. H₃PO₄ | Toluene | Room Temp. | Variable | High | Good with benzyl and methyl esters | [1][4] |
| conc. H₂SO₄ | tBuOAc | Room Temp. | Variable | 70-100% | Good with t-butyl esters | [1][4] |
| MeSO₃H | tBuOAc/CH₂Cl₂ | Room Temp. | Variable | 70-100% | Good with t-butyl esters | [1][4] |
| 4M HCl | Dioxane | 0 °C to RT | 1 - 4 h | High | Generally good, better than TFA | [1][9] |
| Alternative Reagents | ||||||
| Oxalyl Chloride | Methanol | 0 °C to RT | 1 - 4 h | >70% (up to 90%) | Excellent | [1][2][5] |
| Zinc Bromide (ZnBr₂) | CH₂Cl₂ | Room Temp. | Overnight | High | Good | [3][7] |
| Thermal Methods | ||||||
| Boiling Water | Water | 100 °C | 10 min - 2 h | Quantitative | Good | [2][10] |
| Continuous Flow | TFE or Methanol | 150-240 °C | 30 min | 88-93% | Good | [2][8] |
Experimental Protocols
Protocol 1: Boc Deprotection using Aqueous Phosphoric Acid
-
Dissolve the N-Boc protected substrate in a suitable solvent (e.g., toluene).[1]
-
Add 85 wt% aqueous phosphoric acid.[1]
-
Stir the mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate).[1]
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the product by column chromatography if necessary.[1]
Protocol 2: Boc Deprotection using Oxalyl Chloride in Methanol
-
Slowly add oxalyl chloride (3 equivalents) to the stirred solution.[1][9]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[1][9]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purify by column chromatography as needed.[1]
Protocol 3: Boc Deprotection using 4M HCl in Dioxane
-
Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent.[3]
-
Add a 4M solution of HCl in 1,4-dioxane.[3]
-
Stir the mixture at room temperature for 1 to 4 hours.[3]
-
Monitor the reaction by TLC or LC-MS.[3]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[3]
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection and ester cleavage.
Caption: Troubleshooting workflow for preventing ester cleavage.
Caption: Decision tree for selecting a Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. mcours.net [mcours.net]
Technical Support Center: Managing Aggregation in Peptides Containing Boc-3-aminomethylbenzoic Acid
Disclaimer: Information on managing aggregation in peptides specifically containing Boc-3-aminomethylbenzoic acid (Boc-Am-Bza) is limited in publicly available literature. The following troubleshooting guide and FAQs are based on established principles for managing aggregation in peptides with similar structural features, such as hydrophobic, aromatic, and conformationally constrained non-natural amino acids.
Frequently Asked Questions (FAQs)
Q1: What is Boc-3-aminomethylbenzoic acid, and why might it contribute to peptide aggregation?
A1: Boc-3-aminomethylbenzoic acid is a non-natural, aromatic amino acid derivative. The Boc (tert-butyloxycarbonyl) group protects the amino group during synthesis. Several features of this molecule can contribute to peptide aggregation during solid-phase peptide synthesis (SPPS):
-
Aromatic Stacking: The benzoic acid ring is aromatic and can lead to π-π stacking interactions between peptide chains, promoting self-association.
-
Hydrophobicity: The aromatic ring is also hydrophobic, which can cause the growing peptide chains to interact with each other rather than the polar synthesis solvent, leading to aggregation.[1][2]
-
Structural Rigidity: Unlike flexible aliphatic amino acids, the rigid structure of the benzoic acid ring can restrict the conformational freedom of the peptide backbone. This may favor the adoption of secondary structures that are prone to aggregation, such as β-sheets.[3]
Q2: How can I identify if my peptide containing Boc-3-aminomethylbenzoic acid is aggregating on the resin during synthesis?
A2: Several signs during SPPS can indicate on-resin aggregation:
-
Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent.[1][3]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates unreacted free amines. Similarly, Boc deprotection may be slow or incomplete.[3]
-
Physical Clumping: The resin may appear sticky or form visible clumps.[2]
-
Low Yields: A significant drop in the yield of the final cleaved peptide is a strong indicator of synthesis problems, often linked to aggregation.[2]
Q3: Can the choice of solid support impact aggregation when synthesizing peptides with Boc-3-aminomethylbenzoic acid?
A3: Yes, the choice of resin is a critical factor. To minimize aggregation, consider the following:
-
Low-Substitution Resins: Using a resin with a lower substitution level (e.g., 0.1 to 0.4 mmol/g) increases the distance between the growing peptide chains, which reduces intermolecular interactions.[4]
-
Resins with Enhanced Swelling Properties: Resins based on polyethylene glycol (PEG), such as TentaGel, have better swelling properties in a variety of solvents. This helps to better solvate the growing peptide chain and disrupt aggregation.[1]
Q4: Is peptide aggregation less of a concern with Boc-SPPS compared to Fmoc-SPPS?
A4: Aggregation can be a problem in both strategies. However, in Boc-based synthesis, the repetitive deprotection steps with trifluoroacetic acid (TFA) keep the N-terminus of the peptide protonated. This positive charge can disrupt the hydrogen bonding that leads to the formation of secondary structures like β-sheets.[2][5] Aggregation can still occur when the peptide is neutralized during the coupling step, but in-situ neutralization protocols can help to mitigate this.[1][5]
Troubleshooting Guides
Issue 1: Incomplete Coupling or Deprotection Steps During Synthesis
If you observe incomplete reactions, particularly after the introduction of Boc-3-aminomethylbenzoic acid or in a sequence containing it, aggregation is a probable cause. The following table summarizes strategies to address this issue.
| Strategy | Description | Expected Improvement |
| Solvent Optimization | Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to the solvent to disrupt hydrogen bonds.[1] | Improved solvation of the peptide-resin, leading to better reagent accessibility and higher reaction kinetics. |
| Increased Temperature | Perform the coupling reaction at an elevated temperature (e.g., 40-60°C). | Provides energy to disrupt secondary structures and can increase reaction rates.[1] |
| Chaotropic Agents | Add chaotropic salts such as LiCl (up to 0.8 M) or KSCN (up to 4 M) to the coupling and wash solutions.[1] | These salts disrupt hydrogen bonds and other non-covalent interactions that cause aggregation. |
| Microwave-Assisted Synthesis | Utilize microwave heating during coupling and deprotection steps. | Provides localized, rapid heating that can significantly improve coupling efficiency for difficult sequences by disrupting aggregation.[1] |
| Sonication | Apply sonication during the coupling reaction. | The mechanical energy can physically break up peptide aggregates on the resin.[1] |
| In-Situ Neutralization | For Boc-SPPS, use an in-situ neutralization protocol where the neutralization and coupling steps are combined. | Minimizes the time the peptide is in a neutral state, reducing the chance for aggregation to re-form after the acidic deprotection step.[1] |
Issue 2: Poor Solubility of the Crude Peptide After Cleavage
Aggregation-prone peptides often precipitate after cleavage from the resin and are difficult to dissolve for purification.
| Strategy | Description | Expected Outcome |
| Organic Co-solvents | Attempt to dissolve the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or NMP before slowly adding the aqueous buffer for purification. | These solvents are effective at disrupting hydrophobic interactions that hold aggregates together.[3] |
| pH Adjustment | Adjust the pH of the aqueous solution to be at least 2 units away from the peptide's isoelectric point (pI). For basic peptides, use a slightly acidic solution (e.g., 10% acetic acid). For acidic peptides, use a slightly basic solution (e.g., 10% ammonium bicarbonate). | This increases the net charge on the peptide, leading to electrostatic repulsion between molecules and improved solubility.[2] |
| Strong Disaggregating Solvents | For extremely difficult cases, a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) can be used to dissolve the peptide. The solvent is then removed by evaporation before dissolving in the final buffer.[3][6] | This solvent system is highly effective at breaking down even very stable aggregates.[6] |
| Sonication | Use a sonication bath to provide energy to break up small aggregates and promote solvation. | Can lead to faster and more complete dissolution of the peptide.[2] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines a general cycle for adding a Boc-protected amino acid during solid-phase peptide synthesis.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.
-
Repeat the 50% TFA/DCM treatment for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (5x).
-
-
Amino Acid Coupling (In-Situ Neutralization):
-
In a separate vessel, dissolve the Boc-amino acid (3 equivalents) and a coupling agent like HBTU (2.9 equivalents) in DMF.
-
Add this activation mixture to the resin.
-
Immediately add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the reaction vessel to neutralize the resin and initiate coupling.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for reaction completion. If the test is positive, recoupling may be necessary.
-
Washing: After a negative ninhydrin test, wash the resin thoroughly with DMF (3x) and DCM (3x) and proceed to the next cycle.
Protocol 2: Test Cleavage to Monitor Synthesis
This protocol can be used to assess the purity of the peptide at intermediate stages, which is particularly useful when aggregation is suspected.
-
Take a small sample of the peptide-resin (10-20 mg).
-
Wash the resin sample with DCM (3 x 1 mL).
-
Dry the resin under a stream of nitrogen.
-
Add 200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Analyze the crude peptide by LC-MS to check for the expected mass and identify any deletion or truncated sequences that may have resulted from aggregation-induced incomplete reactions.[2]
Visualizing Workflows and Logical Relationships
Caption: A workflow for troubleshooting incomplete reactions caused by on-resin aggregation during SPPS.
Caption: A stepwise workflow for the solubilization of aggregated peptides after cleavage.
References
Validation & Comparative
A Comparative Guide to Boc and Fmoc Protection of 3-Aminomethylbenzoic Acid
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful synthetic chemistry. This guide provides a detailed comparison of two of the most prevalent amine protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), specifically for the protection of 3-aminomethylbenzoic acid. This comparison is supported by experimental data and detailed protocols to facilitate an informed choice for your synthetic needs.
Core Principles: A Dichotomy in Lability
The fundamental difference between the Boc and Fmoc protection strategies lies in their cleavage conditions, a concept known as lability. The Boc group is labile under acidic conditions, while the Fmoc group is removed with a base. This key distinction dictates the overall synthetic strategy, influencing the choice of reagents and the compatibility with other protecting groups in a molecule.
The Boc strategy, a classic in peptide synthesis, relies on strong acids like trifluoroacetic acid (TFA) for deprotection.[1] In contrast, the more modern Fmoc strategy employs milder basic conditions, typically a solution of piperidine in a polar aprotic solvent, for its removal.[2] This orthogonality allows for the selective deprotection of one group while others remain intact, a crucial aspect in multi-step syntheses.[3]
Comparative Analysis at a Glance
| Feature | Boc Protection | Fmoc Protection |
| Protecting Group | tert-butoxycarbonyl | 9-fluorenylmethoxycarbonyl |
| Lability | Acid-labile | Base-labile |
| Typical Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl |
| Protection Conditions | Mildly basic (e.g., NaOH, Et₃N) | Mildly basic (e.g., NaHCO₃, Et₃N) |
| Typical Deprotection Reagent | Strong acid (e.g., TFA, HCl) | Secondary amine base (e.g., 20% piperidine in DMF) |
| Orthogonality | Compatible with base-labile protecting groups | Compatible with acid-labile protecting groups (e.g., Boc, tBu) |
| Byproducts of Deprotection | Isobutylene and CO₂ | Dibenzofulvene |
| Monitoring | Typically monitored by TLC or LC-MS | Deprotection can be monitored by UV absorbance of the dibenzofulvene byproduct |
Experimental Data Summary
The following tables summarize typical quantitative data for the Boc and Fmoc protection and deprotection of 3-aminomethylbenzoic acid, based on established general protocols.
Protection of 3-Aminomethylbenzoic Acid
| Parameter | Boc Protection | Fmoc Protection |
| Reagents | 3-aminomethylbenzoic acid, (Boc)₂O, NaOH | 3-aminomethylbenzoic acid, Fmoc-OSu, NaHCO₃ |
| Solvent | 1,4-Dioxane/Water | 1,4-Dioxane/Water |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4 - 12 hours | 6 - 16 hours |
| Typical Yield | > 90% | > 85% |
Deprotection of Protected 3-Aminomethylbenzoic Acid
| Parameter | Boc Deprotection | Fmoc Deprotection |
| Reagents | Boc-3-aminomethylbenzoic acid, TFA, DCM | Fmoc-3-aminomethylbenzoic acid, 20% Piperidine in DMF |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 0.5 - 2 hours | 0.25 - 1 hour |
| Typical Yield | > 95% (as TFA salt) | > 95% |
Experimental Protocols
Below are detailed experimental protocols for the protection and deprotection of 3-aminomethylbenzoic acid using both Boc and Fmoc strategies.
Boc Protection and Deprotection Workflow
Caption: Boc protection and deprotection workflow.
Boc Protection Protocol:
-
Dissolution: Dissolve 3-aminomethylbenzoic acid (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Base Addition: Add sodium hydroxide (1.1 eq) to the solution and stir until fully dissolved.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture with a cold aqueous solution of KHSO₄ to pH 2-3.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.
Boc Deprotection Protocol:
-
Dissolution: Dissolve Boc-3-aminomethylbenzoic acid (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, typically 25-50% v/v in DCM) to the solution.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The product is typically obtained as the TFA salt and can often be used in the next step without further purification.
Fmoc Protection and Deprotection Workflow
Caption: Fmoc protection and deprotection workflow.
Fmoc Protection Protocol:
-
Dissolution: Dissolve 3-aminomethylbenzoic acid (1.0 eq) in a mixture of 1,4-dioxane and a saturated aqueous solution of sodium bicarbonate (e.g., 1:1 v/v).
-
Reagent Addition: Add 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu, 1.05 eq) to the stirred solution.
-
Reaction: Stir the mixture at room temperature for 6-16 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidification and Extraction: Acidify the aqueous layer with cold 1M HCl to pH 2-3, which will precipitate the product. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Fmoc-protected product.
Fmoc Deprotection Protocol:
-
Dissolution: Dissolve Fmoc-3-aminomethylbenzoic acid (1.0 eq) in dimethylformamide (DMF).
-
Base Addition: Add a 20% solution of piperidine in DMF.
-
Reaction: Stir the mixture at room temperature for 15-60 minutes. The deprotection can be monitored by UV spectroscopy by observing the release of the dibenzofulvene-piperidine adduct.
-
Work-up: Upon completion, the reaction mixture can often be taken directly to the next step, or the product can be precipitated by the addition of an anti-solvent like diethyl ether and collected by filtration.
Conclusion
The choice between Boc and Fmoc protection for 3-aminomethylbenzoic acid is contingent on the overall synthetic strategy. The Boc group offers a robust and well-established method, particularly suitable when base-sensitive functionalities are present elsewhere in the molecule. The Fmoc group, with its mild, base-labile deprotection conditions, is the cornerstone of modern solid-phase peptide synthesis and is advantageous when acid-sensitive groups need to be preserved. By understanding the fundamental chemical principles and having access to reliable experimental protocols, researchers can confidently select the optimal protecting group strategy to achieve their synthetic goals with high efficiency and purity.
References
A Head-to-Head Battle: Unveiling the Advantages of Boc Protection in Long Peptide Synthesis
For researchers, scientists, and drug development professionals embarking on the synthesis of long peptides, the choice of protecting group strategy is a critical decision that profoundly impacts efficiency, purity, and overall success. While Fmoc (9-fluorenylmethoxycarbonyl) chemistry has become the workhorse of modern solid-phase peptide synthesis (SPPS), the classic Boc (tert-butoxycarbonyl) approach offers distinct and compelling advantages, particularly when confronting the challenges posed by lengthy and complex sequences.
This comprehensive guide provides an objective comparison of the Boc and Fmoc strategies for long peptide synthesis, supported by experimental data and detailed protocols. We delve into the fundamental chemical principles of each method, their performance in synthesizing "difficult" peptides, and practical considerations for their implementation.
The Core Distinction: A Matter of Lability and Aggregation
The fundamental difference between Boc and Fmoc chemistries lies in the lability of the α-amino protecting group. The Boc group is removed by acid (typically trifluoroacetic acid, TFA), while the Fmoc group is cleaved by a base (commonly piperidine). This seemingly simple difference has profound implications for the synthesis of long peptides, which are often plagued by on-resin aggregation.
During Boc SPPS, the repetitive TFA deprotection steps leave the N-terminus of the growing peptide chain in a protonated state. This positive charge disrupts the intermolecular hydrogen bonding that drives the formation of secondary structures like β-sheets, a primary cause of aggregation.[1][2] By minimizing aggregation, reagents can more freely access the reactive sites, leading to more complete coupling and deprotection reactions.
Conversely, the neutral state of the peptide backbone following the base-mediated deprotection in Fmoc-SPPS can facilitate chain aggregation, potentially leading to lower yields and purity for hydrophobic or aggregation-prone sequences.[1]
Performance in Long and Difficult Peptide Synthesis: A Comparative Analysis
The synthesis of long, hydrophobic, and aggregation-prone peptides serves as a crucial benchmark for comparing the efficacy of Boc and Fmoc strategies. While both methods are robust, the inherent properties of Boc chemistry often provide a significant advantage in these challenging cases.
Quantitative Comparison of Boc and Fmoc SPPS
Direct, side-by-side quantitative comparisons for the same long peptide synthesized by both methods are not abundant in the literature. However, the available data and extensive practical application suggest trends in performance, particularly for "difficult sequences."
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale & Remarks |
| Crude Purity (Difficult Sequences) | Often higher | Can be lower due to aggregation | The protonated N-terminus in Boc-SPPS disrupts aggregation, leading to fewer deletion and truncated sequences.[2][] |
| Overall Yield (Difficult Sequences) | Can be significantly higher | Often lower | Improved coupling and deprotection efficiency in the absence of severe aggregation contributes to higher yields in Boc-SPPS. For example, in the synthesis of a hydrophobic transmembrane peptide, Boc-based synthesis yielded 12% product, while Fmoc-based synthesis yielded no product. |
| Handling of Hydrophobic Peptides | Generally more effective | Prone to aggregation-related issues | The acidic deprotection in Boc chemistry is particularly advantageous for sequences rich in hydrophobic residues.[][4] |
| Side Reactions | - Risk of acid-sensitive residue degradation- Alkylation of sensitive residues (e.g., Trp, Met) by carbocations | - Aspartimide formation, especially in Asp-Gly/Ser/Ala sequences- Diketopiperazine formation at the dipeptide stage | Careful selection of scavengers in Boc cleavage and optimized coupling/deprotection in Fmoc can mitigate these side reactions.[5][6] |
Table 1: Performance Comparison of Boc and Fmoc SPPS for Long and Difficult Peptides.
Qualitative Comparison of Key Experimental Parameters
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Deprotection | 25-50% TFA in DCM | 20-50% Piperidine in DMF |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Moderate acid (e.g., TFA) |
| Orthogonality | Partial (Graduated acid lability) | Fully Orthogonal |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable |
| Safety Considerations | Requires specialized equipment for handling corrosive HF | Generally safer reagents |
Table 2: Comparison of Key Experimental Parameters in Boc and Fmoc SPPS.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any synthetic strategy. Below are generalized protocols for manual solid-phase peptide synthesis of a long, hydrophobic peptide using both Boc and Fmoc strategies.
Boc Solid-Phase Peptide Synthesis Protocol (with In Situ Neutralization)
This protocol is optimized to minimize aggregation and enhance coupling efficiency for challenging sequences.[7][8]
-
Resin Selection and Preparation:
-
Choose a suitable resin, such as Merrifield or PAM resin, with a low substitution level (e.g., 0.3-0.5 mmol/g).
-
Swell the resin in dichloromethane (DCM) for at least 1-2 hours in a reaction vessel.
-
-
First Amino Acid Attachment:
-
Couple the first Boc-protected amino acid to the resin using a standard method (e.g., cesium salt method for Merrifield resin).
-
-
Peptide Chain Elongation Cycle (for each amino acid):
-
Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 1-2 minutes and drain.
-
Add fresh 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin with DCM (3x) and isopropanol (IPA) (2x).
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, dissolve the incoming Boc-amino acid (3 eq.) and a coupling agent (e.g., HBTU, 3 eq.) in N,N-Dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIEA) (6 eq.) to the amino acid solution to pre-activate.
-
Add the activated amino acid solution directly to the deprotected peptide-resin (which is in its TFA salt form).
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Ninhydrin test).
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
-
Final Cleavage and Deprotection (HF Cleavage):
-
Caution: This procedure requires specialized equipment and should be performed by trained personnel in a well-ventilated fume hood.[1][9]
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in an HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole, p-cresol) to protect sensitive amino acid side chains.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill anhydrous hydrogen fluoride (HF) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration and dry under vacuum.
-
Fmoc Solid-Phase Peptide Synthesis Protocol (for Aggregation-Prone Peptides)
This protocol incorporates strategies to mitigate aggregation commonly encountered in Fmoc-SPPS of long peptides.[10][11]
-
Resin Selection and Preparation:
-
Choose a resin suitable for Fmoc chemistry (e.g., Wang or Rink Amide resin) with a low substitution level.
-
Swell the resin in DMF for at least 1-2 hours.
-
-
First Amino Acid Attachment:
-
Couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's protocol.
-
-
Peptide Chain Elongation Cycle (for each amino acid):
-
Deprotection:
-
Treat the resin with 20-50% piperidine in DMF for 5-20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), a coupling agent (e.g., HATU, 3 eq.), and an activation base (e.g., DIEA, 6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours. For known difficult couplings, consider double coupling or using microwave assistance.[10]
-
Monitor the coupling reaction (e.g., Kaiser test).
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
-
Final Cleavage and Deprotection (TFA Cleavage):
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., TFA/triisopropylsilane (TIS)/water, 95:2.5:2.5) for 2-4 hours.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Isolate the crude peptide by centrifugation and dry under vacuum.
-
Visualizing the Workflows
To further clarify the distinct processes of Boc and Fmoc SPPS, the following diagrams illustrate the cyclical nature of each strategy and a decision-making workflow for selecting the appropriate chemistry.
Caption: Cyclical workflow of Boc-based Solid-Phase Peptide Synthesis.
Caption: Cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Caption: Decision tree for selecting between Boc and Fmoc chemistry.
Conclusion: A Robust Tool for Challenging Syntheses
While Fmoc chemistry remains the dominant strategy for routine peptide synthesis due to its milder conditions and amenability to automation, the Boc/Bzl strategy is an indispensable tool, particularly for the synthesis of long and difficult peptides.[12] Its ability to mitigate on-resin aggregation through repetitive acid deprotection often translates to higher crude purity and overall yields for sequences that would otherwise be challenging or impossible to synthesize using the Fmoc approach. The choice between Boc and Fmoc SPPS should be made after careful consideration of the peptide's sequence, length, and any post-translational modifications. For researchers tackling the synthesis of long, hydrophobic, and aggregation-prone peptides, the robust and well-established Boc chemistry offers a powerful and often superior path to success.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
A Comparative Guide to the ¹H NMR Spectrum of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid
This guide provides a detailed analysis of the ¹H NMR spectrum of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid, a key building block in pharmaceutical and materials science research. A comparison with related structures is offered to aid researchers in spectral interpretation and compound characterization. This document outlines the spectral data, experimental protocols for synthesis and analysis, and visual diagrams to illustrate the molecular structure and experimental workflows.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound. For comparative purposes, the spectral data for 3-aminobenzoic acid is also included to illustrate the shifts of the core aromatic structure.
| Compound | Solvent | Chemical Shift (δ ppm) | Integration | Multiplicity | Coupling Constant (J Hz) | Assignment |
| This compound [1] | CDCl₃ | 8.06 – 7.95 | 2H | m | - | Ar-H (H-2, H-6) |
| 7.58 – 7.50 | 1H | m | - | Ar-H (H-4) | ||
| 7.44 | 1H | t | 7.6 | Ar-H (H-5) | ||
| 4.93 | 1H | s (br) | - | NH | ||
| 4.39 | 2H | d | 5.1 | CH ₂-NH | ||
| 1.47 | 9H | s | - | C(CH ₃)₃ | ||
| 3-Aminobenzoic acid [2] | DMSO-d₆ | ~12.45 | 1H | s (br) | - | COOH |
| 7.15 | 1H | t | 1.8 | Ar-H | ||
| 7.04-7.09 | 2H | m | - | Ar-H | ||
| 6.73-6.75 | 1H | m | - | Ar-H | ||
| 5.29 | 2H | s (br) | - | NH ₂ |
Visualizing the Structure and Workflow
The following diagrams illustrate the molecular structure of the target compound with key proton environments highlighted, and a general workflow for the synthesis and analysis of N-protected aminomethyl benzoic acids.
Caption: Structure of this compound.
Caption: General workflow for N-protection and NMR analysis.
Experimental Protocols
Below are representative procedures for the synthesis of the target compound and a general protocol for acquiring a ¹H NMR spectrum.
Synthesis of this compound[1]
This procedure is adapted from a representative method for Boc protection of amino acids.
-
Dissolution: Dissolve 3-(aminomethyl)benzoic acid (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add sodium bicarbonate (NaHCO₃, 3.0 equivalents) dissolved in water to the solution.
-
Addition of Protecting Agent: Add di-tert-butyl dicarbonate (Boc₂O, 2.0 equivalents) dissolved in THF to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Work-up: Acidify the solution to pH 3 using 1N HCl (aqueous). Extract the aqueous layer with ethyl acetate.
-
Isolation: Concentrate the combined organic layers under reduced pressure.
-
Purification: Crystallize the crude product from a mixture of ethyl acetate and petroleum ether to yield the final product as a white solid.
General Protocol for N-Fmoc and N-Cbz Protection
While specific protocols for 3-(aminomethyl)benzoic acid were not detailed in the search results, the following general procedures are commonly employed.
-
Fmoc Protection: The amine is typically reacted with 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl in the presence of a base like sodium bicarbonate in a solvent mixture such as dioxane/water or DMF.
-
Cbz Protection: The amine is reacted with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, typically using an aqueous solution of sodium carbonate or bicarbonate at a cool temperature (0-5 °C) to neutralize the HCl byproduct[3].
General Protocol for ¹H NMR Spectroscopy
This protocol outlines the standard steps for preparing a sample and acquiring a ¹H NMR spectrum.
-
Sample Preparation: Weigh approximately 5-25 mg of the purified solid compound.
-
Dissolution: Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube. If any solid particles are present, filter the solution through a small cotton or glass wool plug in the pipette.
-
Acquisition: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Collection: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay). A standard experiment involves a 90° pulse and acquisition of the free induction decay (FID).
-
Processing: The FID is Fourier transformed, and the resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities and coupling constants to elucidate the structure.
References
Mass Spectrometry Analysis of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid and its structural isomer, 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid. The information presented is intended to aid researchers in identifying and characterizing these compounds in complex matrices.
Data Summary
The following table summarizes the key mass spectrometry data for this compound and a known alternative, 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid.
| Parameter | This compound | 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid |
| Molecular Formula | C₁₃H₁₇NO₄ | C₁₃H₁₇NO₄ |
| Molecular Weight | 267.28 g/mol | 267.28 g/mol |
| Monoisotopic Mass | 267.1158 Da | 267.1158 Da |
| Observed Ion (ESI+) | Predicted: [M+H]⁺ at m/z 268.1232, [M+Na]⁺ at m/z 290.1051 | [M+Na]⁺ at m/z 274[1] |
| Key Fragmentation (Predicted) | Loss of Boc group (-100 Da), Loss of isobutylene (-56 Da) | Loss of Boc group (-100 Da), Loss of isobutylene (-56 Da) |
Predicted Fragmentation Patterns
The primary fragmentation pathway for both isomers under electrospray ionization (ESI) is expected to involve the loss of the tert-butoxycarbonyl (Boc) protecting group. This can occur through two main mechanisms:
-
Loss of the entire Boc group (100.0524 Da): This results in a fragment ion corresponding to the protonated aminomethylbenzoic acid.
-
Loss of isobutylene (56.0626 Da): This is a common fragmentation for tert-butyl esters and ethers, leading to a carbamic acid intermediate which can then decarboxylate.
The fragmentation of the aromatic ring and carboxylic acid group may also be observed, but the loss of the Boc group is generally the most prominent feature in the mass spectrum of such compounds.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
The following is a general protocol for the analysis of this compound and its isomers using ESI-MS.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
2. LC-MS System and Conditions:
-
Liquid Chromatograph: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometer Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-400 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Scan Range: m/z 50-500
4. Data Acquisition and Analysis:
-
Acquire data in full scan mode to identify the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).
-
Perform tandem mass spectrometry (MS/MS) on the precursor ion of interest to obtain fragmentation data for structural confirmation.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for LC-MS analysis.
Caption: Predicted ESI-MS fragmentation pathways.
References
A Researcher's Guide to Peptide Modification: A Comparative Analysis of Linker Technologies
For researchers, scientists, and drug development professionals, the strategic selection of a linker for peptide modification is a critical determinant of the final conjugate's stability, efficacy, and overall performance. This guide provides an objective comparison of common linker types, supported by experimental data, to inform the rational design of next-generation peptide-based therapeutics and research tools.
The linker, a seemingly simple molecular bridge, plays a multifaceted role in peptide modification. It connects the peptide to another molecule, such as a drug, a label, or a larger protein, and its chemical nature dictates the stability of the resulting conjugate, the conditions under which the attached molecule is released, and the overall pharmacokinetic profile.[][2] This comparative analysis delves into the key characteristics of prevalent linker technologies, offering a comprehensive overview for scientists navigating the complexities of bioconjugation.
Comparing Linker Performance: A Data-Driven Overview
The choice of linker technology hinges on the specific application. For applications requiring the payload to be released under specific physiological conditions, cleavable linkers are employed. In contrast, non-cleavable linkers provide a stable, permanent connection. The following tables summarize quantitative data on the performance of various linkers, offering a clear comparison to guide your selection process.
Table 1: Stability of Cleavable Linkers in Human Plasma
| Linker Type | Specific Linker Example | Stability (Half-life, t½) at pH 7.4 | Primary Cleavage Mechanism | Key References |
| Hydrazone | Acylhydrazone | 183 hours | Acid-catalyzed hydrolysis | [3] |
| Disulfide | Hindered Disulfide | Stable in circulation | Reduction by glutathione | [][] |
| Peptide | Valine-Citrulline (Val-Cit) | High | Enzymatic (e.g., Cathepsin B) | [6][7] |
Table 2: pH-Dependent Hydrolysis of Hydrazone Linkers
| Linker Type | pH | Half-life (t½) | Key References |
| Hydrazone | 7.2 | 183 hours | [3] |
| 5.0 | 4.4 hours | [3] |
Table 3: Comparative Stability of Thioether vs. Sulfone Linkers in Human Plasma
| Linker Type | Conjugation Site | % Intact Conjugate after 72h | Key References |
| Thioether (Maleimide-based) | More Labile Site | Significant degradation | [8] |
| Sulfone | More Labile Site | High stability | [8] |
Table 4: In Vitro Cleavage Efficiency of Peptide Linkers by Cathepsin B
| Peptide Linker | Relative Cleavage Rate | Key References |
| Valine-Citrulline (Val-Cit) | High | [6][9] |
| Glycine-Glycine-Phenylalanine-Glycine (GGFG) | Moderate | [10] |
| Alanine-Leucine-Alanine-Leucine (ALAL) | Low | [9][11] |
Key Linker Technologies at a Glance
Cleavable Linkers: Engineered for Conditional Release
Cleavable linkers are designed to break under specific physiological conditions, releasing the conjugated payload.[12] This strategy is central to the design of many targeted therapies, such as antibody-drug conjugates (ADCs), where the cytotoxic drug should only be released inside the target cancer cell.[7]
-
Hydrazone Linkers: These linkers are sensitive to acidic environments.[] They remain relatively stable at the physiological pH of blood (~7.4) but are rapidly hydrolyzed in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[3][] This pH-dependent cleavage makes them ideal for intracellular drug delivery.[3]
-
Disulfide Linkers: Disulfide bonds are stable in the bloodstream but are readily cleaved in the reducing environment inside cells, where the concentration of glutathione (GSH) is significantly higher.[][][14] This redox-sensitive cleavage is a popular mechanism for intracellular payload release.[15]
-
Peptide Linkers: These linkers consist of short amino acid sequences that are substrates for specific enzymes, such as proteases, that are often overexpressed in disease states or specific cellular compartments.[9][10] The most prominent example is the valine-citrulline (Val-Cit) linker, which is efficiently cleaved by the lysosomal protease Cathepsin B.[6][]
Non-Cleavable Linkers: For a Stable and Lasting Connection
Non-cleavable linkers form a stable covalent bond between the peptide and the payload, creating a conjugate that remains intact.[17][18] The release of the payload from these conjugates relies on the complete degradation of the peptide backbone, for instance, within the lysosome.[19][20]
-
Thioether Linkers: Commonly formed by the reaction of a maleimide group with a thiol (e.g., from a cysteine residue), thioether bonds are generally stable.[21][] However, traditional maleimide-based thioether linkages can be susceptible to a retro-Michael reaction, leading to premature drug release.[8]
-
Sulfone Linkers: As a more stable alternative to traditional thioether linkers, sulfone-containing linkers have demonstrated enhanced stability in human plasma and resistance to thioether exchange with serum proteins.[8]
Polyethylene Glycol (PEG) Linkers: Enhancing Physicochemical Properties
PEG linkers are often incorporated into bioconjugates to improve their physicochemical properties.[][23] The process of attaching PEG chains, known as PEGylation, can enhance solubility, increase hydrodynamic volume (which prolongs circulation time), and shield the peptide from proteolytic degradation and immune responses.[24][25][26] PEG linkers can be either cleavable or non-cleavable.[17]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible comparison of linker performance.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a peptide-linker conjugate in human plasma.
Methodology:
-
Incubate the peptide-linker conjugate in human plasma at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma sample.
-
Precipitate plasma proteins using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate remaining.
-
Calculate the half-life (t½) of the conjugate in plasma.
In Vitro Enzymatic Cleavage Assay
Objective: To quantify the rate of payload release from a peptide linker-containing conjugate in the presence of a specific enzyme.[6]
Methodology:
-
Incubate the conjugate with a purified recombinant human protease (e.g., Cathepsin B) in an appropriate buffer at 37°C.
-
At various time points, quench the reaction (e.g., by adding a protease inhibitor or acid).
-
Analyze the reaction mixture by HPLC or LC-MS to quantify the amount of released payload and remaining intact conjugate.
-
Determine the rate of cleavage.
Cell-Based Cytotoxicity Assay
Objective: To evaluate the in vitro potency of a peptide-drug conjugate.
Methodology:
-
Plate target cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the peptide-drug conjugate.
-
Incubate for a predetermined period (e.g., 72 or 96 hours).
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT or CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the conjugate required to inhibit cell growth by 50%.
Visualizing the Processes
To better understand the mechanisms of action and experimental procedures, the following diagrams illustrate key pathways and workflows.
References
- 2. Linker technology for ADC generation - ProteoGenix [proteogenix.science]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Linkers - Creative Biolabs [creativebiolabs.net]
- 10. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 11. Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 14. benchchem.com [benchchem.com]
- 15. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 17. purepeg.com [purepeg.com]
- 18. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 19. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 20. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 21. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 23. peptide.com [peptide.com]
- 24. purepeg.com [purepeg.com]
- 25. peptide.com [peptide.com]
- 26. lifetein.com [lifetein.com]
biological activity of compounds synthesized with 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Biological Activity
The following tables are structured to enable a clear comparison of the biological activities of newly synthesized compounds. Researchers can populate these tables with their experimental data to evaluate structure-activity relationships (SAR) and identify lead candidates.
Table 1: Anticancer Activity of Benzoic Acid Derivatives
| Compound ID | Test Compound | Cancer Cell Line | IC50 (µM)[1] | Reference Compound | IC50 (µM) |
| 1 | 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 | Doxorubicin | User Data |
| 2 | Quinazolinone derivatives | MCF-7 | 100 | Doxorubicin | User Data |
| 3 | 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivatives | MCF-7 | 15.6 - 18.7 | Doxorubicin | User Data |
| 4 | Acrylamide–PABA analog 4j | MCF-7 | 1.83 | Doxorubicin | User Data |
| 5 | Acrylamide–PABA analog 4a | MCF-7 | 2.99 | Doxorubicin | User Data |
| New Compound 1 | User Data | User Data | User Data | User Data | User Data |
| New Compound 2 | User Data | User Data | User Data | User Data | User Data |
Table 2: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound ID | Test Compound | Microorganism | MIC (µg/mL)[2] | Reference Compound | MIC (µg/mL) |
| 1 | Benzoic Acid | Escherichia coli O157 | 1000 | Ampicillin | User Data |
| 2 | 2-hydroxybenzoic acid (Salicylic Acid) | Escherichia coli O157 | 1000 | Ampicillin | User Data |
| 3 | 4-hydroxybenzoic acid | Escherichia coli | >1000 | Ampicillin | User Data |
| 4 | 3,4-dihydroxybenzoic acid (Protocatechuic acid) | Escherichia coli | >1000 | Ampicillin | User Data |
| 5 | 3,4,5-trihydroxybenzoic acid (Gallic Acid) | Escherichia coli | 1500-2500 | Ampicillin | User Data |
| 6 | N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | 2.11 (pMIC µM/ml) | Ampicillin | User Data |
| New Compound 1 | User Data | User Data | User Data | User Data | User Data |
| New Compound 2 | User Data | User Data | User Data | User Data | User Data |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key biological assays.
Protocol 1: MTT Assay for Anticancer Activity[1]
This colorimetric assay assesses cell viability and the cytotoxic potential of compounds.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is determined from a dose-response curve.
Protocol 2: Broth Microdilution Method for Antimicrobial Activity[2]
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Standardized inoculum of the test microorganism
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the broth medium.[1]
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of the microtiter plate.[1]
-
Inoculation: Inoculate each well with the standardized microorganism suspension.[1] Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and for a suitable duration for the specific microorganism.[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism, either visually or by measuring absorbance.[1][2]
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for screening biological activity and a simplified representation of a signaling pathway that could be modulated by active compounds.
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.
Caption: A simplified kinase signaling pathway potentially targeted by a synthesized inhibitor.
References
stability analysis of the Boc protecting group under various conditions
In the landscape of organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of protecting groups is a critical determinant of synthetic efficiency and success. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group is a ubiquitous choice, favored for its predictable stability profile and facile removal under specific conditions. This guide presents a comprehensive stability analysis of the Boc protecting group under various chemical environments, offering a comparative perspective against other commonly employed amine protecting groups: Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc).
The utility of a protecting group is fundamentally defined by its ability to remain intact throughout a range of reaction conditions while being selectively cleavable in the presence of other functional moieties. This principle of orthogonality is the cornerstone of modern multi-step synthesis.[1] The Boc group is renowned for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions, rendering it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[1][2] Conversely, the Boc group's characteristic lability to acidic conditions is the key to its strategic application, enabling its selective removal without impacting other protecting groups.[3]
Comparative Stability Analysis
The stability of the Boc protecting group is highly dependent on the reaction conditions. It is robust in the presence of many bases, nucleophiles, and reducing agents but is readily cleaved by acids.[4] The following tables summarize the stability of the Boc group in comparison to Cbz, Fmoc, and Alloc under various conditions.
Table 1: Stability under Acidic Conditions
| Protecting Group | Reagent/Condition | Solvent | Temperature | Stability/Cleavage Outcome |
| Boc | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Rapid cleavage.[4] |
| Boc | Hydrochloric acid (HCl) | 1,4-Dioxane / Methanol | Room Temperature | Effective cleavage; product may precipitate as HCl salt.[4] |
| Boc | Aqueous Phosphoric Acid | Water | Not specified | Effective and environmentally benign cleavage.[5] |
| Boc | Oxalyl Chloride/Methanol | Methanol | Room Temperature | Mild and effective cleavage, tolerant of other acid-labile groups.[5] |
| Cbz | Strong acids (e.g., HBr/AcOH) | Acetic Acid | Not specified | Cleavable, but generally more stable than Boc.[6][7] |
| Fmoc | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Stable.[3][8] |
| Alloc | Trifluoroacetic acid (TFA) | Not specified | Not specified | Generally stable.[9] |
Table 2: Stability under Basic Conditions
| Protecting Group | Reagent/Condition | Solvent | Temperature | Stability/Cleavage Outcome |
| Boc | Sodium hydroxide (NaOH) | Water/THF | Room Temperature | Stable.[2] |
| Boc | Piperidine (20%) | DMF | Room Temperature | Stable.[2] |
| Cbz | Sodium hydroxide (NaOH) | Not specified | Not specified | Generally stable.[6] |
| Fmoc | Piperidine (20%) | DMF | Room Temperature | Rapid cleavage (half-life of ~6 seconds).[3] |
| Alloc | Piperidine (20%) | DMF | Not specified | Stable.[9] |
Table 3: Stability under Reductive and Oxidative Conditions
| Protecting Group | Reagent/Condition | Stability/Cleavage Outcome |
| Boc | Catalytic Hydrogenation (H₂, Pd/C) | Stable.[2] |
| Boc | Mild Oxidizing Agents | Generally stable.[2] |
| Cbz | Catalytic Hydrogenation (H₂, Pd/C) | Readily cleaved.[6] |
| Fmoc | Catalytic Hydrogenation (H₂, Pd/C) | Stable. |
| Alloc | Catalytic Hydrogenation (H₂, Pd/C) | Stable. |
Table 4: Stability under Thermal Conditions
| Protecting Group | Condition | Solvent | Temperature | Stability/Cleavage Outcome |
| Boc | Reflux | Water | 90-100 °C | Cleavage can occur, with reaction times from minutes to hours.[4][10] |
| Boc | High Temperature | None | ~150 °C or higher | Thermal deprotection is possible, but may require long reaction times and high temperatures.[11] |
Visualizing Boc Deprotection and Orthogonality
The following diagrams, generated using the DOT language, illustrate the mechanism of acid-catalyzed Boc deprotection and the concept of orthogonal deprotection strategies.
Experimental Protocols
To quantitatively assess and compare the stability of these protecting groups, a standardized experimental protocol is essential.
Protocol 1: Acidic Deprotection of Boc-Protected Amine with TFA
-
Reagents:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[1]
-
Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a base.[1]
-
Protocol 2: Basic Deprotection of Fmoc-Protected Amine with Piperidine
-
Reagents:
-
Fmoc-protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature. The reaction is typically very fast.
-
Monitor the reaction by TLC or UV spectroscopy to observe the formation of the dibenzofulvene-piperidine adduct.
-
Upon completion, the reaction mixture can be worked up by aqueous extraction to remove the piperidine and the adduct.
-
Protocol 3: Hydrogenolysis of Cbz-Protected Amine
-
Reagents:
-
Cbz-protected amine
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under an atmosphere of hydrogen gas (balloon or Parr apparatus).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Conclusion
The tert-butoxycarbonyl (Boc) protecting group remains an indispensable tool in modern organic synthesis due to its well-defined stability profile. Its robustness towards basic, nucleophilic, and reductive conditions, coupled with its predictable lability in the presence of acid, provides chemists with a reliable and versatile option for amine protection.[1] The orthogonality of the Boc group with other common protecting groups like Cbz and Fmoc is a key advantage that enables the design of complex and elegant synthetic routes.[1] A thorough understanding of the comparative stability and the specific experimental conditions for its use and removal, as outlined in this guide, will empower researchers to effectively leverage the Boc protecting group to achieve their synthetic goals with greater efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]
A Head-to-Head Battle in Peptide Synthesis: A Cost-Benefit Analysis of Boc vs. Fmoc Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) for solid-phase peptide synthesis (SPPS) is a critical decision that influences efficiency, purity, scalability, and overall cost. While both are well-established methods, they operate on fundamentally different chemical principles, presenting distinct advantages and disadvantages. This guide provides an objective, data-driven comparison to inform the selection process for your specific research and development needs.
The primary difference lies in their deprotection chemistry. The Boc group is acid-labile, requiring a moderately strong acid like trifluoroacetic acid (TFA) for its removal during each cycle.[1] In contrast, the Fmoc group is base-labile and is cleaved under milder basic conditions, typically with piperidine.[2] This core distinction dictates the entire synthetic strategy, from the choice of side-chain protecting groups and resin linkers to the final cleavage conditions.[3][4]
At a Glance: Key Differences Between Boc and Fmoc Strategies
The Fmoc/tBu (tert-butyl) strategy is often praised for its orthogonality, where the temporary Nα-protecting group (Fmoc) is removed by a base, while the permanent side-chain protecting groups (tBu-based) are cleaved by acid at the final step.[4] The Boc/Bzl (benzyl) strategy relies on graded acid lability, where the Boc group is removed by a moderate acid (TFA), and the more stable benzyl-based side-chain protecting groups are removed with a strong acid like anhydrous hydrogen fluoride (HF).[1][5]
| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) Strategy |
| α-Amino Protection | Acid-labile (cleaved by TFA)[6] | Base-labile (cleaved by piperidine)[6] |
| Side-Chain Protection | Typically benzyl-based (Bzl)[6] | Typically tert-butyl-based (tBu)[6] |
| Deprotection Chemistry | Harsher, repeated acid treatment[7] | Milder, base-labile deprotection[7] |
| Final Cleavage Reagent | Strong acid (e.g., HF, TFMSA)[7] | Trifluoroacetic acid (TFA)[7] |
| Orthogonality | Relies on differential acid lability[6] | Fully orthogonal[6] |
| Automation Friendliness | Less common and more complex due to corrosive reagents[7] | Highly compatible and readily automated[3][7] |
| Waste Profile | Involves hazardous acids requiring special handling[3] | Generally considered "greener," with potential for piperidine recycling[3][] |
Cost-Benefit Analysis: Reagents and Performance
While Boc-protected amino acids are generally less expensive than their Fmoc counterparts, a comprehensive cost analysis must include all reagents, solvents, and considerations of process efficiency.[9][] The higher initial cost of Fmoc amino acids can often be offset by greater efficiency, higher purity of the crude product, and reduced downstream processing costs.[2][]
Table 1: Comparative Cost of Materials
| Component | Boc Strategy | Fmoc Strategy | Notes |
| Protected Amino Acids | Generally lower cost[3] | Generally higher, but prices are decreasing due to scale[3][11] | A significant factor in the overall raw material budget. |
| Primary Deprotection Reagent | Trifluoroacetic acid (TFA) - relatively inexpensive[2] | Piperidine - can be recycled[9][] | Piperidine's toxicity requires careful handling in a well-ventilated area.[] |
| Coupling Reagents | DCC/HOBt (lower cost), HBTU/HATU (higher efficiency)[3][] | HBTU, HATU, COMU (higher efficiency but more expensive)[3][] | Modern reagents used with Fmoc chemistry offer higher efficiency and lower racemization.[3] |
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF)[9] | N,N-Dimethylformamide (DMF), N-methylpyrrolidone (NMP)[3] | Solvent consumption is a major cost driver and environmental concern in both methods.[9] |
Table 2: Performance and Efficiency Comparison
| Parameter | Boc Strategy | Fmoc Strategy | Key Insights |
| Coupling Yield | Can be high, especially for hydrophobic sequences[3] | Typically >99% per cycle[] | High per-cycle yield is crucial for the synthesis of long peptides.[] |
| Crude Purity | May be lower due to harsher deprotection conditions[3] | Generally higher due to milder conditions and fewer side reactions[3][11] | Higher crude purity significantly reduces the time and cost of downstream purification.[3] |
| Side Reactions | Risk of side-chain degradation from repeated acidolysis[12] | Aspartimide formation can be an issue, especially in Asp-Gly sequences.[12] | Fmoc's mild conditions are better for sensitive residues like tryptophan and methionine.[] |
| Scalability | Mature processes exist for large-scale production[] | Well-suited for automated cGMP manufacturing due to milder conditions[] | Fmoc is often favored for modern, automated large-scale production.[] |
| Difficult Sequences | Advantageous for hydrophobic or aggregation-prone peptides[2][7] | Can be challenging for aggregating sequences, though modifications exist[4] | The protonation of the N-terminus in Boc-SPPS can disrupt interchain aggregation.[7] |
Logical and Experimental Workflows
The cyclical processes of Boc and Fmoc SPPS, while both aiming to elongate a peptide chain, involve distinct chemical steps and reagents.
Experimental Protocols
The following are generalized protocols for a single amino acid coupling cycle, highlighting the key methodological differences.
Boc SPPS Cycle Protocol
-
Resin Swelling: The resin is swelled in an appropriate solvent like Dichloromethane (DCM).
-
Boc Deprotection: The resin is treated with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for approximately 20-30 minutes to remove the Boc protecting group.[3][13]
-
Washing: The resin is washed multiple times with DCM and then Isopropanol (IPA) to remove residual TFA and the cleaved Boc group.[14]
-
Neutralization: The protonated N-terminal amine is neutralized with a base, typically a solution of Diisopropylethylamine (DIEA) in DCM.[3]
-
Washing: The resin is washed again with DCM to remove excess base.[3]
-
Coupling: The next Boc-protected amino acid is pre-activated with a coupling reagent (e.g., HBTU, DCC/HOBt) and added to the resin. The reaction proceeds for 1-2 hours.[3]
-
Washing: The resin is washed with DCM to remove excess reagents, preparing it for the next cycle.
Fmoc SPPS Cycle Protocol
-
Resin Swelling: The resin is swelled in a solvent like N,N-Dimethylformamide (DMF).[11]
-
Fmoc Deprotection: The resin is treated with a solution of 20% piperidine in DMF for approximately 10-20 minutes to cleave the Fmoc group.[11][15]
-
Washing: The resin is washed thoroughly with DMF to remove piperidine and the cleaved dibenzofulvene-piperidine adduct.[11]
-
Coupling: The next Fmoc-protected amino acid is pre-activated with a coupling reagent (e.g., HATU, HBTU) and added to the resin. The reaction typically proceeds for 1-4 hours.[11][15]
-
Washing: The resin is washed with DMF to remove unreacted amino acid and coupling reagents, making it ready for the subsequent deprotection step.
Conclusion and Recommendations
The Fmoc strategy has become the predominant method in modern peptide synthesis, particularly in research and automated settings.[4][7] Its milder reaction conditions, high coupling efficiencies, amenability to automation, and the generation of higher purity crude products often lead to better overall cost-effectiveness, despite the higher initial cost of the protected amino acids.[][11] This approach is especially advantageous for synthesizing complex peptides, including those with modifications like phosphorylation or glycosylation, which may not be stable under the harsh acidic conditions of Boc chemistry.[12]
However, the Boc strategy remains a robust and valuable tool, especially for the synthesis of long, hydrophobic, or aggregation-prone peptides where the repeated protonation of the N-terminus can enhance solvation.[2][7] Its lower raw material costs and mature, well-established protocols can make it an economically attractive option for specific, large-scale industrial manufacturing processes.[3][]
Ultimately, the choice between Boc and Fmoc SPPS is a multifactorial decision. It depends on the specific peptide sequence, required purity, scale of synthesis, available equipment, and overall project budget. For routine, automated synthesis of a wide variety of peptides, the Fmoc strategy is generally the recommended approach. For challenging hydrophobic sequences or specific established industrial processes, the Boc strategy continues to be a powerful alternative.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. rsc.org [rsc.org]
A Researcher's Guide to the Orthogonal Deprotection of the Boc Group
In the complex world of multi-step organic synthesis, particularly in pharmaceutical development and peptide synthesis, the strategic use of protecting groups is essential. The ability to selectively shield and reveal reactive functional groups with high precision is often what separates a successful synthesis from a complex mixture of byproducts. The tert-butoxycarbonyl (Boc) group is a fundamental tool for amine protection, valued for its stability across a range of reaction conditions and its straightforward removal with acid.[1][2] However, the true power of the Boc group is unlocked when used in combination with other "orthogonal" protecting groups.[1][3]
Two protecting groups are considered orthogonal if one can be selectively removed while the other remains intact.[4] This principle allows for the sequential modification of different functional groups within a single molecule, a critical capability for constructing complex molecules.[1] The acid-labile nature of the Boc group makes it an ideal orthogonal partner to protecting groups that are removed under different conditions, such as basic, hydrogenolytic, or metal-catalyzed environments.[1][3][5]
Comparative Deprotection Strategies
The selection of a protecting group strategy is dictated by the stability of the functional groups in the molecule and the planned subsequent reaction steps.[3] The following table summarizes the deprotection conditions for the Boc group and other common protecting groups, highlighting their orthogonality.
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA in DCM, HCl in dioxane)[3][6] | Fmoc, Cbz, Alloc, TBDMS, Benzyl (Bn) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., 20% piperidine in DMF)[3][7] | Boc, Cbz, Alloc, TBDMS, Benzyl (Bn) |
| Carboxybenzyl | Cbz (or Z) | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[3][8] | Boc, Fmoc, Alloc, TBDMS |
| Allyloxycarbonyl | Alloc | Palladium catalysis (e.g., Pd(PPh₃)₄, scavenger)[1][5] | Boc, Fmoc, Cbz, TBDMS, Benzyl (Bn) |
| tert-Butyldimethylsilyl | TBDMS | Fluoride ions (e.g., TBAF in THF) | Boc, Fmoc, Cbz, Alloc, Benzyl (Bn) |
| Benzyl | Bn | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Boc, Fmoc, Alloc, TBDMS |
Experimental Data and Protocols
The following sections provide quantitative data and detailed methodologies for the selective deprotection of the Boc group in the presence of other common protecting groups, and vice versa.
Orthogonality of Boc and Fmoc
The Boc and Fmoc groups represent one of the most widely used orthogonal pairs in solid-phase peptide synthesis (SPPS).[9] The Boc group is removed with acid, while the Fmoc group is removed with a base, allowing for the selective deprotection of either the N-terminus or side chains of amino acids.[3][9]
Selective Fmoc Deprotection in the Presence of Boc:
| Reaction | Substrate | Conditions | Yield | Reference |
| Fmoc Removal | Fmoc-Lys(Boc)-OH | 20% Piperidine in DMF, RT, 20 min | >99% | [10] |
Experimental Protocol: Fmoc Deprotection [7][10]
-
Swell the Fmoc-protected peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and continue to agitate for an additional 10-15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Orthogonality of Boc and Cbz
The Boc and Cbz groups form another classic orthogonal pair. The acid-lability of Boc contrasts with the removal of Cbz via catalytic hydrogenolysis.[8][11] This allows for selective deprotection based on the presence of other functional groups that may be sensitive to acid or hydrogenation.
Selective Boc Deprotection in the Presence of Cbz:
| Reaction | Substrate | Conditions | Yield | Reference |
| Boc Removal | Cbz-Lys(Boc)-OH | 50% TFA in DCM, RT, 30 min | High | [8] |
Experimental Protocol: Selective Boc Deprotection [8]
-
Dissolve the Cbz- and Boc-protected substrate in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting crude product can be further purified if necessary.
Selective Cbz Deprotection in the Presence of Boc:
| Reaction | Substrate | Conditions | Yield | Reference |
| Cbz Removal | Cbz-Lys(Boc)-OH | H₂, 10% Pd/C, MeOH, RT, 40 h | High | [11] |
Experimental Protocol: Cbz Deprotection [11]
-
Dissolve the Cbz- and Boc-protected substrate in methanol (MeOH).
-
Add 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
Stir the mixture under an atmosphere of hydrogen gas (H₂) at room temperature for 40 hours.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Orthogonality of Boc and Silyl Ethers (e.g., TBDMS)
The Boc group is stable to the conditions used to remove many silyl ether protecting groups, such as tert-butyldimethylsilyl (TBDMS). TBDMS ethers are typically cleaved with fluoride ions, providing a highly selective deprotection method that does not affect the acid-labile Boc group.
Selective TBDMS Deprotection in the Presence of Boc:
| Reaction | Substrate | Conditions | Yield | Reference |
| TBDMS Removal | Boc-Ser(TBDMS)-OMe | 1M TBAF in THF, RT, 2 h | High | [2] |
Experimental Protocol: TBDMS Deprotection
-
Dissolve the Boc- and TBDMS-protected substrate in tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF to the reaction mixture.
-
Stir at room temperature for 2 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizing Orthogonality
The concept of orthogonal protection can be visualized as a decision-making workflow in a multi-step synthesis. The diagram below illustrates how a molecule with two different amine protecting groups, Boc and Fmoc, can be selectively deprotected to allow for sequential modifications.
Caption: Orthogonal deprotection workflow for a molecule with Boc and Fmoc groups.
The strategic implementation of orthogonal protecting groups is a cornerstone of modern organic synthesis. The acid-lability of the Boc group, in conjunction with the diverse deprotection conditions available for other protecting groups like Fmoc, Cbz, and TBDMS, provides chemists with a versatile and powerful toolkit for the construction of complex molecules.[1][3] By understanding the specific stabilities and deprotection mechanisms of each group, researchers can design and execute elegant and efficient synthetic routes for a wide range of applications, from peptide synthesis to the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Comparative Performance Analysis of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic Acid in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision influencing the efficiency and outcome of synthetic projects. This guide provides a comparative overview of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid, a bifunctional molecule widely utilized in organic and medicinal chemistry. Here, we present its role as a versatile scaffold and linker, with a focus on its application in the synthesis of bioactive molecules. While direct head-to-head comparative studies with quantitative performance data against specific alternatives are not extensively detailed in publicly available literature, this guide synthesizes information on its chemical utility and provides context for its application alongside other synthetic strategies.
Introduction to a Versatile Building Block
This compound is a valuable intermediate in chemical synthesis due to its dual functionality. The molecule incorporates a carboxylic acid group, which readily participates in amide bond formation, and a tert-butoxycarbonyl (Boc)-protected amine. The Boc protecting group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions. This allows for the sequential and controlled elaboration of molecules, making it a favored choice in the construction of complex molecular architectures, including peptidomimetics and other biologically active compounds.[1]
Role in Solid-Phase Peptide Synthesis (SPPS)
In the realm of peptide synthesis, the choice of protecting group strategy is paramount. The two dominant methodologies are the Boc/Bzl (tert-butoxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategies. This compound, with its Boc-protected amine, is a component of the Boc/Bzl strategy.
The fundamental difference between these two approaches lies in the lability of the Nα-protecting group. The Boc group is cleaved by acid (e.g., trifluoroacetic acid, TFA), while the Fmoc group is removed by a base (e.g., piperidine). This dictates the choice of side-chain protecting groups and the final cleavage from the solid support.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-butoxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., TFA) | Basic (e.g., Piperidine) |
| Side-Chain Protection | Benzyl-based (cleaved by strong acid, e.g., HF) | tert-Butyl-based (cleaved by TFA) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Acidic (e.g., TFA) |
| Orthogonality | Partial (graduated acid lability) | Fully Orthogonal |
While the Fmoc/tBu strategy has become more prevalent due to its milder deprotection conditions and full orthogonality, the Boc/Bzl strategy, for which this compound is suited, remains a robust method, particularly for the synthesis of long or hydrophobic peptides where aggregation can be a significant issue.
Application as a Molecular Scaffold
Beyond its role in linear peptide synthesis, this compound and its isomers serve as versatile scaffolds in medicinal chemistry. The aromatic ring provides a rigid core from which different functional groups can be projected in a defined spatial orientation. This is crucial for optimizing interactions with biological targets.
For instance, benzoic acid derivatives are utilized as scaffolds in the development of a wide array of therapeutic agents, including anticancer agents, integrin antagonists, and thrombin inhibitors.[2] The ability to modify the substitution pattern on the benzoic acid ring allows for the fine-tuning of a compound's pharmacological properties.
Experimental Protocols
While specific comparative studies are scarce, the following are representative protocols for the synthesis and deprotection of Boc-protected compounds, illustrating the general procedures in which this compound would be used.
General Procedure for Boc-Protection of an Aminobenzoic Acid
This protocol describes the synthesis of a Boc-protected aminobenzoic acid, a process analogous to the preparation of the title compound's precursors.
Materials:
-
meta-Aminobenzoic acid
-
Di-tert-butyl dicarbonate (Boc-anhydride)
-
Sodium carbonate
-
Tetrahydrofuran (THF)
-
2 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 10 mmol of meta-aminobenzoic acid in 10 ml of a 5% (w/v) sodium carbonate solution in a round-bottom flask.
-
Add 12 mmol of Boc-anhydride dissolved in 10 ml of dry THF.
-
Stir the resulting mixture (pH ~12) for 12 hours.
-
Evaporate the THF using a rotary evaporator.
-
Adjust the pH of the remaining aqueous solution to 2 with 2 N HCl.
-
Extract the product three times with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield the Boc-protected product.[3]
General Procedure for Boc Deprotection
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in a solution of TFA in DCM (typically 25-50%).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized.
Logical Workflow for Utilizing this compound
The decision-making process for employing this building block in a synthetic workflow can be visualized as follows:
Signaling Pathway Context
While this compound itself is a synthetic building block and not a signaling molecule, it is used to construct inhibitors of various signaling pathways. For example, benzoic acid derivatives have been explored as antagonists of integrin signaling. Integrins are cell surface receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in cell signaling, proliferation, and migration.
Conclusion
References
A Comparative Guide to the Performance of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic Acid and its Alternatives in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide and peptidomimetic drug discovery, the incorporation of non-natural building blocks is a cornerstone for enhancing therapeutic properties. Molecules like 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid serve as valuable tools to introduce specific structural motifs, modulate bioactivity, and improve pharmacokinetic profiles. This guide provides an objective comparison of the performance of this compound with common alternatives in automated solid-phase peptide synthesis (SPPS), supported by experimental protocols and expected performance data.
Overview of Peptide Modifying Building Blocks
The strategic incorporation of non-natural amino acids or building blocks into a peptide sequence can confer a range of advantages, from increased proteolytic stability to enhanced receptor affinity. This compound is a bifunctional molecule that introduces a semi-rigid, aromatic spacer into a peptide backbone. Its Boc-protected amine allows for standard coupling chemistries, while the benzoic acid moiety can be used for further conjugation or to influence the peptide's overall conformation.
This guide will compare this compound with two common classes of alternatives:
-
Flexible Aliphatic Linkers: Represented by Fmoc-N-(4-Boc-aminobutyl)-Gly-OH , which introduces a simple, flexible alkyl chain.
-
Hydrophilic Spacers: Represented by Fmoc-PEGylated amino acids , which enhance solubility and can increase the hydrodynamic radius of the resulting peptide.
Performance Comparison in Automated SPPS
The successful incorporation of these building blocks in an automated peptide synthesizer is dependent on factors such as coupling efficiency, potential for side reactions, and the impact on the overall yield and purity of the final peptide. The following table summarizes the expected performance of each building block.
Note: Direct, peer-reviewed comparative data for this compound is limited. The expected outcomes presented below are based on its structural properties (as a sterically hindered aromatic amino acid) and established principles of solid-phase peptide synthesis.
| Parameter | This compound | Fmoc-N-(4-Boc-aminobutyl)-Gly-OH | Fmoc-PEGylated Amino Acids (e.g., PEG4) |
| Primary Function | Aromatic, semi-rigid spacer | Flexible, aliphatic spacer | Hydrophilic spacer, solubility enhancer |
| Expected Coupling Efficiency | >90% (may require extended coupling times or double coupling) | >95%[1] | >95% |
| Potential for Steric Hindrance | Moderate to High | Low to Moderate | Moderate (increases with PEG length) |
| Compatibility with Standard Protocols | High (Boc/Fmoc chemistry) | High (Fmoc chemistry)[2][3] | High (Fmoc chemistry) |
| Impact on Peptide Solubility | May decrease aqueous solubility | Generally neutral to slightly increased | Significantly increases aqueous solubility[4] |
| Expected Crude Purity | 65-85% (highly sequence dependent) | 70-90%[1] | 70-90% |
| Expected Overall Yield (Purified) | 10-35% (highly sequence dependent) | 15-40%[1] | 15-40% |
Experimental Protocols
Detailed methodologies for the incorporation of these building blocks in an automated peptide synthesizer using Fmoc-based chemistry are provided below. The protocols assume a standard Fmoc-SPPS workflow.
General Automated SPPS Cycle
The following workflow is applicable to the incorporation of all three types of building blocks.
Caption: General workflow for a single cycle in automated Fmoc solid-phase peptide synthesis.
Protocol for Incorporating this compound
This protocol assumes the use of the Boc-protected building block in an Fmoc-based synthesis. The carboxylic acid group will be activated for coupling to the free amine on the resin.
-
Resin Preparation: Swell the resin (e.g., Rink Amide for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes in the synthesizer's reaction vessel.
-
Fmoc Deprotection: If starting with an Fmoc-protected resin or peptide-resin, perform the standard Fmoc deprotection cycle (e.g., 20% piperidine in DMF).
-
Building Block Activation: In a separate vial, pre-activate 3-5 equivalents of this compound with a suitable coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF.
-
Coupling: Transfer the activated building block solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for 2-4 hours. Due to potential steric hindrance from the aromatic ring, a longer coupling time or a double coupling may be necessary.
-
Monitoring: Use a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative result (no color change) indicates successful coupling.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Chain Elongation: For subsequent amino acids, the Boc group on the incorporated benzoic acid derivative remains in place, and the next Fmoc-amino acid is coupled to the N-terminus of the growing peptide chain following the standard protocol.
-
Cleavage and Deprotection: Upon completion of the synthesis, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.
Protocol for Incorporating Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the protocol above.
-
Building Block Activation: Pre-activate 3-5 equivalents of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.[2]
-
Coupling: Transfer the activated solution to the resin and allow to react for 1-2 hours.[2]
-
Monitoring and Washing: Follow steps 5 and 6 from the protocol above.
-
Chain Elongation: Proceed with the standard Fmoc-SPPS cycle for the subsequent amino acids.
-
Cleavage and Deprotection: Use a standard TFA-based cleavage cocktail to release the peptide and remove the Boc and other side-chain protecting groups.[1]
Protocol for Incorporating Fmoc-PEGylated Amino Acids
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the first protocol.
-
Building Block Activation: Pre-activate 3-5 equivalents of the Fmoc-PEG-amino acid with a potent coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
-
Coupling: Transfer the activated solution to the resin and allow to react for 1-3 hours. Longer PEG chains may require extended coupling times.
-
Monitoring and Washing: Follow steps 5 and 6 from the first protocol.
-
Chain Elongation: Continue with the standard Fmoc-SPPS cycle.
-
Cleavage: Cleave the peptide from the resin using a standard TFA-based cocktail.
Structural and Functional Comparison
The choice of building block will have a significant impact on the final peptide's structure and function. The diagrams below illustrate the logical relationships of the functional components of each molecule.
Caption: Functional components of the compared peptide modifying building blocks.
Conclusion and Recommendations
The selection of a modifying building block is a critical decision in peptide design and synthesis.
-
This compound is a suitable choice for introducing a semi-rigid, aromatic spacer. Researchers should anticipate the need for optimized coupling conditions, such as extended reaction times or double coupling, due to potential steric hindrance. Its aromatic nature may also influence the peptide's aggregation properties and solubility.
-
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is an excellent option for incorporating a flexible, aliphatic linker with a functionalizable handle. It generally exhibits high coupling efficiencies under standard SPPS conditions and is a reliable choice for creating branched or cyclized peptides.[5]
-
Fmoc-PEGylated amino acids are the preferred choice when the primary goal is to enhance the hydrophilicity and solubility of the peptide.[4] They can also be used to increase the in vivo half-life of therapeutic peptides by increasing their hydrodynamic volume.
The following flowchart can aid in the selection process:
Caption: Decision flowchart for selecting a peptide modifying building block.
Ultimately, the optimal choice will depend on the specific goals of the research or drug development project. Careful consideration of the desired structural and functional outcomes, along with an understanding of the synthetic challenges, will enable the successful creation of novel and effective peptide-based molecules.
References
- 1. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic Acid [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of laboratory chemicals are paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid, a compound commonly used in synthetic organic chemistry and drug development. Adherence to these protocols is critical for personal safety, the protection of the environment, and adherence to institutional and federal regulations.
Immediate Safety and Spill Response
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for comprehensive information on its hazards.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A laboratory coat
-
Closed-toe shoes
In Case of a Spill:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled, and closed container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Summary of Hazard and Disposal Information
| Characteristic | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [2][3][4] |
| Spill Cleanup | Sweep up and shovel into suitable containers for disposal. | [3] |
| Container Disposal | Dispose of as unused product. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through a licensed hazardous waste disposal service. The following steps outline the process for preparing the chemical waste for collection.
Step 1: Waste Identification and Segregation
Properly identify and segregate the chemical waste to prevent incompatible materials from mixing.
-
Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and compatible container.
-
Liquid Waste: If the compound is in solution, use a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.
Step 2: Waste Accumulation and Storage
Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure and away from general laboratory traffic.
-
Container Management: Ensure the waste container is in good condition, compatible with the chemical, and always kept closed except when adding waste.
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 3: Labeling and Documentation
Accurate labeling is a legal requirement and is essential for safe disposal.
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first particle of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Step 5: Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.
-
Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the chemical residue.
-
Rinsate Collection: The rinsate from the first rinse is considered hazardous waste and must be collected and disposed of accordingly. Subsequent rinses may also need to be collected, depending on institutional policies.
-
Air Dry: Allow the rinsed container to air dry completely.
-
Deface Label: Before disposing of the container in the regular trash, deface or remove the original chemical label.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process for both the chemical waste and its empty container.
References
Personal protective equipment for handling 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
Essential Safety and Handling Guide for 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety data, this compound is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1] A closely related compound is also classified as harmful if swallowed.[2][3] Therefore, a comprehensive PPE strategy is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles meeting recognized standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4][5] | Provides crucial protection against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling acids and organic compounds.[4][5] Gloves should be inspected for any signs of degradation or puncture before use. | Prevents direct skin contact, which can cause irritation.[6][7] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect against splashes and spills.[8] | Minimizes skin exposure to the chemical. |
| Respiratory Protection | N95 Respirator or higher | An N95 respirator or a higher-level respirator with appropriate cartridges for organic vapors and acid gases should be used, especially when handling the powder outside of a fume hood or when generating dust.[4] | Protects against the inhalation of fine powder, which may cause respiratory irritation. |
| Footwear | Closed-toe Shoes | Sturdy, closed-toe shoes are required in any laboratory setting where chemicals are handled.[8] | Protects feet from spills and falling objects. |
II. Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.
Handling Protocol:
-
Work Area Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[9][10][11]
-
Cover the work surface with absorbent, disposable bench paper to contain any spills.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[8]
-
-
Weighing and Transfer:
-
When weighing, use an analytical balance with a draft shield or conduct the weighing process inside a fume hood to prevent the dispersal of fine powder.[10]
-
Use appropriate tools such as a spatula for transferring the solid. Avoid creating dust clouds.
-
Keep containers of the chemical closed when not in use.[10]
-
-
General Practices:
Storage Protocol:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][13]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
III. Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Containerizing Waste:
-
Collect all waste material, including contaminated gloves, bench paper, and any spilled substance, in a designated and properly labeled hazardous waste container.
-
-
Labeling:
-
The waste container must be clearly labeled with the full chemical name: "Waste this compound" and the appropriate hazard symbols.
-
-
Disposal:
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[13][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13] |
| Spill | Evacuate the area. Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal.[11] Clean the spill area with a suitable solvent and then wash with soap and water. |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. 3-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid | 155567-87-6 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. leelinework.com [leelinework.com]
- 5. hsa.ie [hsa.ie]
- 6. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. gz-supplies.com [gz-supplies.com]
- 9. Powder Handling - AirClean Systems [aircleansystems.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
